N3-L-Lys(Fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYFSMTHHMLJP-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of N3-L-Lys(Fmoc)-OH in Advanced Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N3-L-Lys(Fmoc)-OH, a non-natural amino acid derivative, has emerged as an indispensable tool in modern biochemistry and drug development. Its unique bifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc) protected α-amino group and an azide moiety on the lysine side chain, enables its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS). The true power of this building block lies in the bioorthogonal reactivity of the azide group, which serves as a versatile chemical handle for the site-specific modification of peptides through "click chemistry." This guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound.
Core Applications in Biochemistry and Drug Development
The primary utility of this compound stems from its role as a precursor to azide-modified peptides. The azide group is chemically inert during the cycles of Fmoc-SPPS, yet it can be selectively reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] This high efficiency and specificity, even in complex biological environments, underpins its use in several key areas:
-
Peptide-Drug Conjugates (PDCs): By incorporating this compound into a peptide with targeting capabilities, a cytotoxic drug functionalized with an alkyne can be precisely attached. This strategy is pivotal in developing next-generation targeted therapies.
-
Probing Protein-Protein Interactions: Peptides containing azidolysine can be used as baits to capture and identify interacting proteins. The azide handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, for detection and isolation of binding partners.[3]
-
Development of Novel Biomaterials: The ability to crosslink or functionalize peptides through the azide group is leveraged to create hydrogels, scaffolds, and other biomaterials with tailored properties.[2]
-
Fluorescent Labeling and Imaging: Site-specific attachment of fluorescent probes via click chemistry enables the tracking and visualization of peptides in vitro and in vivo.[4]
Quantitative Data on this compound Mediated Reactions
The efficiency of both the incorporation of this compound into peptides and the subsequent click chemistry reactions is critical for its utility. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Conditions |
| Purity of Commercial Reagent | ≥98.0% (HPLC) | Standard quality control for use in peptide synthesis. |
| Coupling Efficiency in SPPS | Generally high; can exceed 95% | Dependent on coupling reagents (e.g., HBTU, DIC/HOBt), reaction time, and the peptide sequence. Difficult couplings may require double coupling or more potent activators.[5][6] |
| Azide Group Stability | Stable | Resistant to standard Fmoc deprotection conditions (20% piperidine in DMF) and cleavage from the resin (e.g., 95% TFA).[2][7] |
Table 1: Properties and SPPS-Related Data for this compound.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions |
| SPAAC | Azidolysine-containing peptide + DBCO-PEG | 0.34 | HBS (pH 7.4) |
| SPAAC | Azidolysine-containing peptide + BCN-functionalized molecule | 0.28 | Not specified |
Table 2: Representative Reaction Kinetics for SPAAC with Azidolysine-Containing Peptides.[4][8]
| Reaction Type | Reactants | Reported Efficiency/Yield | Conditions |
| CuAAC | Azide-modified peptide + Alkyne-modified peptide | >95% conversion | Copper wire as catalyst, DMF, 50 °C, 5 hours.[5][6] |
| CuAAC | Azide-modified peptide + Alkyne-functionalized molecule | High yield | CuSO₄, Sodium Ascorbate, room temperature.[5] |
| CuAAC | On-resin cyclization of a peptide with azidolysine and propargylglycine | ~89% yield of monomer | 1.5 equivalents of CuI in DMF.[9] |
Table 3: Reported Efficiencies and Yields for CuAAC Reactions Involving Azide-Modified Peptides.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azidolysine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature. c. To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling"). d. Wash the resin as in step 2.
-
Incorporation of this compound: Repeat step 3 using this compound as the amino acid to be coupled.
-
Peptide Elongation: Continue coupling subsequent amino acids as described in step 3 until the desired sequence is assembled.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide
This protocol describes a typical CuAAC reaction in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. Typically, a slight excess of one reactant is used.
-
Reaction Assembly: In a microcentrifuge tube, add the following in order: a. Solution of the azide-containing peptide. b. Solution of the alkyne-functionalized molecule. c. A premixed solution of CuSO₄ and the copper ligand. A common ratio is 1:5 copper to ligand. d. Freshly prepared sodium ascorbate solution.
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide
This protocol describes a copper-free click chemistry reaction.
Materials:
-
Azide-containing peptide
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent if needed for solubility (e.g., DMSO)
Procedure:
-
Reactant Preparation: a. Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. b. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[10]
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the peptide conjugate by RP-HPLC.
Visualizing the Workflow and Applications
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Bioorthogonal conjugation pathways for azide-modified peptides via click chemistry.
Caption: Logical workflow for the development of a peptide-drug conjugate using this compound.
References
- 1. jpt.com [jpt.com]
- 2. chempep.com [chempep.com]
- 3. Studying protein-protein interactions using peptide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH): A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nε-azido-L-lysine, commonly referred to as Fmoc-Lys(N3)-OH, is a synthetically modified amino acid that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science.[1][2] At its core, it is a lysine derivative featuring two critical modifications: a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino (Nα) position and an azido (-N3) group on the epsilon-amino (Nε) side chain. This unique architecture allows for its seamless integration into peptide sequences via standard Solid-Phase Peptide Synthesis (SPPS), while the azido group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions.[1][2][3] This enables the precise, site-specific conjugation of peptides to a wide array of molecules, including fluorescent probes, cytotoxic drugs, and polymers.[1][3]
Chemical Properties and Structure
The chemical identity and physical characteristics of Fmoc-Lys(N3)-OH are foundational to its application. The compound is typically supplied as a white crystalline powder.[3]
Table 1: Physicochemical Properties of N3-L-Lys(Fmoc)-OH
| Property | Value | References |
| CAS Number | 159610-89-6 | [1][3][4][5] |
| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][3][4][5][6] |
| Molecular Weight | 394.42 g/mol | [4][5][6][7] |
| Appearance | White crystalline powder | [3] |
| Purity | ≥98% | [3][8] |
| Optical Rotation | [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF) | [3] |
| Melting Point | 78 °C (decomposes) | [9][10] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage | Refrigerate at 2°C - 8°C | [3][5] |
Chemical Structure
The structure of Fmoc-Lys(N3)-OH can be deconstructed into three key functional components:
-
L-Lysine Backbone : Provides the core amino acid structure for peptide chain elongation.
-
Nα-Fmoc Group : A base-labile protecting group essential for Fmoc-based SPPS. It prevents unwanted reactions at the α-amino group during peptide coupling and is selectively removed under mild basic conditions, typically with piperidine.[1]
-
Nε-Azido Group : A highly versatile functional group on the side chain. The azide is crucial as it is stable under the standard acidic (TFA) and basic (piperidine) conditions of SPPS, ensuring its integrity throughout peptide synthesis.[6][7][11] It serves as a bioorthogonal handle for subsequent modification.[12]
Experimental Protocols and Workflow
Fmoc-Lys(N3)-OH is primarily used in a two-stage workflow: (1) incorporation into a peptide sequence using Fmoc-SPPS, and (2) post-synthetic modification of the azide-containing peptide via click chemistry.
Generalized Protocol for Synthesis and Labeling
This protocol outlines a representative methodology for creating a custom bioconjugate.
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation : The synthesis begins with a suitable solid support (resin), which is swelled in a solvent like DMF.
-
Fmoc Deprotection : If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a 20% piperidine solution in DMF to expose the free amine.
-
Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (which could be Fmoc-Lys(N3)-OH or another) is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the resin's free amine.
-
Iterative Cycles : Steps 2 and 3 are repeated for each amino acid in the desired sequence. Fmoc-Lys(N3)-OH is added at the specific site where conjugation is intended.[1] The stability of the azido group to piperidine and TFA is critical for its successful incorporation.[6][7]
-
Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). The azide group remains intact.[6][11]
-
Purification : The crude azide-modified peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Stage 2: Click Chemistry Conjugation
The purified azide-peptide is now ready for conjugation. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][12][13]
-
Reaction Setup : The azide-peptide is dissolved in a suitable solvent system (e.g., water/t-butanol).
-
Addition of Reagents : An alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule) is added, followed by a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
-
Reaction and Purification : The reaction proceeds rapidly and specifically to form a stable triazole linkage. The final peptide conjugate is then purified by RP-HPLC to remove excess reagents and byproducts.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from the initial building block to the final functionalized bioconjugate.
Caption: Workflow for peptide bioconjugation using Fmoc-Lys(N3)-OH.
Core Advantages and Applications
The utility of Fmoc-Lys(N3)-OH stems from its unique combination of features:
-
SPPS Compatibility : The building block is fully compatible with standard automated and manual Fmoc-SPPS protocols, allowing for straightforward integration into established workflows.[1]
-
Bioorthogonality : The azide group is highly selective in its reactivity, participating in click chemistry reactions without cross-reacting with native biological functional groups.[13] This allows for clean and specific labeling in complex environments.
-
Versatility : The azide handle supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering flexibility in experimental design.[1][12][13] This enables conjugation to a vast library of molecules functionalized with alkynes or strained cyclooctynes.
-
Key Applications :
-
Drug Development : Creation of peptide-drug conjugates (PDCs) for targeted therapy.[2][3]
-
Fluorescent Labeling : Synthesis of fluorescently labeled peptides for biological imaging and tracking.[3][14]
-
Protein Engineering : Introduction of specific functionalities to modify protein behavior.[3]
-
Biomaterials : Development of novel biomaterials and advanced drug delivery systems.[3]
-
Conclusion
Nα-Fmoc-Nε-azido-L-lysine is a powerful and versatile chemical tool that bridges the gap between synthetic peptide chemistry and functional biology. Its robust compatibility with SPPS and the bioorthogonal reactivity of its azide side chain provide researchers with a reliable method for constructing complex, site-specifically modified peptides. This capability is crucial for advancing research in therapeutics, diagnostics, and materials science, making Fmoc-Lys(N3)-OH a cornerstone reagent for modern bioconjugation.[1]
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]
- 6. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc-Lys(N3)-OH | 159610-89-6 [chemicalbook.com]
- 10. FMOC-LYS(N3)-OH | CAS#:159610-89-6 | Chemsrc [chemsrc.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
The Azide Group in N3-L-Lys(Fmoc)-OH: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of bioorthogonal functional groups into peptides and proteins is a cornerstone of modern chemical biology and drug development. N3-L-Lys(Fmoc)-OH has emerged as a critical building block for the site-specific introduction of an azide moiety. This versatile handle enables a wide array of subsequent modifications through highly efficient and selective bioorthogonal reactions, famously known as "click chemistry." This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the azide group in this compound, offering valuable data and protocols for its effective use in research and development.
Core Properties of this compound
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azide (-N3) functionality and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This design makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]
| Property | Value |
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.42 g/mol |
| Appearance | White to off-white powder |
| Functional Groups | α-Fmoc-protected amine, ε-azide |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
| Storage Conditions | 0 - 8 °C |
Stability of the Azide Group
The utility of this compound in multi-step peptide synthesis is critically dependent on the stability of the azide group throughout the synthesis and deprotection steps.
Stability during Solid-Phase Peptide Synthesis (SPPS)
The azide group in this compound exhibits excellent stability under the standard conditions of Fmoc-based SPPS.[1][2] It is resistant to the mild basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically trifluoroacetic acid, TFA).[2][3]
Stability during Cleavage and Deprotection: The Critical Role of Scavengers
While the azide group is stable to TFA, its integrity can be compromised by certain scavengers commonly included in cleavage cocktails to protect sensitive amino acid residues. Thiol-based scavengers, in particular, can lead to the undesired reduction of the azide to an amine.[4][5]
A study by Schneggenburger et al. (2010) provided quantitative data on the extent of azide reduction in the presence of different thiol scavengers during TFA-mediated cleavage. While the study did not use this compound specifically, the results for other azido-amino acids are highly indicative. The data clearly demonstrates that 1,2-ethanedithiol (EDT) can cause significant reduction of the azide, while dithiothreitol (DTT) is a much safer alternative.[4][5][6]
Table 1: Influence of Thiol Scavengers on Azide Stability During TFA Cleavage
| Cleavage Cocktail Composition (TFA/H2O/TIS/Scavenger) | Scavenger | Peptide Context | % Azide Reduction |
| 92.5:2.5:2.5:2.5 | EDT | Terminal Azide | High |
| Not Specified | DTT | Terminal Azide | Low |
Data adapted from Schneggenburger et al., J Pept Sci, 2010. The original study investigated several peptide sequences and the level of reduction varied. "High" indicates a substantial conversion to the amine, in some cases up to 50%, while "Low" indicates minimal reduction.
Recommendation: For peptides containing this compound, it is strongly recommended to use a cleavage cocktail containing DTT instead of EDT if a thiol scavenger is required. A standard recommended cocktail is TFA/H2O/TIPS/DTT (92.5:2.5:2.5:2.5 v/v/v/w).[7] If the peptide does not contain scavenger-requiring residues, a simple TFA/water/TIS cocktail can be used to avoid any potential for azide reduction.
Reactivity of the Azide Group
The azide group is a versatile functional handle that can participate in several highly specific and efficient ligation reactions. This bioorthogonality means that the azide group will not react with the vast majority of functional groups found in biological systems, allowing for precise chemical modifications.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of "click chemistry." It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is characterized by its high yield, stereospecificity, and mild reaction conditions.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[8][9] SPAAC is generally faster than the Staudinger ligation and has become a widely used tool for in vivo chemistry.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide-Containing Amino Acid | Strained Alkyne | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Azidolysine analogue | DBCO | HBS buffer, pH 7.4 | 0.34 |
| Azidolysine analogue | BCN | MeOD | 0.28 |
Data from Klánová et al., Org. Biomol. Chem., 2022. While not this compound itself, this data provides a strong indication of the expected reaction kinetics.
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. The classical Staudinger reaction reduces the azide to an amine.[11] However, a modification of this reaction, known as the Staudinger ligation, results in the formation of a stable amide bond. This reaction is highly selective and proceeds under mild, aqueous conditions.[1] While generally slower than SPAAC, it remains a valuable tool for bioconjugation.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an activator like HOBt (3 eq.) or DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an alkyne-containing molecule to an azide-functionalized peptide.
-
Resin Preparation: Synthesize the azide-containing peptide on the resin as described in Protocol 1. The N-terminal Fmoc group may be left on or removed depending on the experimental design. Swell the resin in DMF.
-
Reaction Mixture Preparation:
-
Dissolve the alkyne-modified molecule (5-10 eq.) in DMF.
-
Prepare a fresh solution of sodium ascorbate (10-20 eq.) in water.
-
Prepare a solution of copper(II) sulfate (CuSO4) (5-10 eq.) in water.
-
-
Reaction:
-
Add the alkyne solution to the resin.
-
Add the CuSO4 solution to the resin.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Cleavage and Purification: Cleave the peptide from the resin using an appropriate cleavage cocktail (see stability section) and purify by RP-HPLC.
Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained alkyne to a purified azide-containing peptide.
-
Peptide Preparation: Synthesize and purify the azide-containing peptide.
-
Reactant Dissolution: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 eq.) of the strained alkyne (e.g., DBCO-PEG) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Purify the final conjugate by RP-HPLC.
Protocol 4: Azide Reduction to Amine via Staudinger Reduction
This protocol describes the conversion of the azide group to a primary amine using a phosphine reagent.
-
Reactant Preparation: Dissolve the azide-containing peptide in a suitable solvent (e.g., a mixture of water and an organic co-solvent like THF or DMF).
-
Reaction: Add an excess of a phosphine reagent, such as triphenylphosphine or the water-soluble TCEP (tris(2-carboxyethyl)phosphine).
-
Hydrolysis: The reaction proceeds to form a phosphine imine intermediate, which is then hydrolyzed by the water in the solvent mixture to the primary amine and the corresponding phosphine oxide. The reaction is typically stirred at room temperature for several hours.
-
Purification: Purify the resulting amine-containing peptide by RP-HPLC.
Conclusion
This compound is an invaluable tool for the synthesis of modified peptides and proteins. The azide group is generally stable throughout SPPS, with the notable exception of its sensitivity to certain thiol-based scavengers during cleavage. By selecting the appropriate cleavage cocktail, the integrity of the azide can be preserved. The reactivity of the azide in CuAAC, SPAAC, and the Staudinger ligation provides a versatile platform for a wide range of bioconjugation applications, from the development of peptide-drug conjugates to the creation of novel biomaterials. A thorough understanding of the stability and reactivity of this functional group, as detailed in this guide, is essential for its successful implementation in research and drug development.
References
- 1. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, a critical building block in modern peptide chemistry and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on enabling researchers to effectively incorporate this versatile amino acid into their workflows.
Core Compound Data
Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(N3)-OH, is a synthetic amino acid derivative. The key features of this compound are the Fmoc protecting group on the α-amine, which is standard for solid-phase peptide synthesis (SPPS), and an azide moiety on the ε-amine of the lysine side chain. This azide group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the specific modification of peptides.
| Property | Value |
| CAS Number | 159610-89-6 |
| Molecular Formula | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 394.43 g/mol [1] |
| Appearance | White crystalline powder[1][2] |
| Purity | Typically ≥98%[2] |
| Storage Conditions | Store at 2-8 °C[] |
Note: A related isomer, Nα-azido-Nε-Fmoc-L-lysine, has the CAS number 473430-12-5.[2] Researchers should ensure they are using the correct isomer for their intended application.
Key Applications in Research and Drug Development
The unique structure of Fmoc-L-Lys(N3)-OH makes it an invaluable tool for a wide range of applications:
-
Peptide Synthesis and Modification : It is a key building block in SPPS for creating peptides with site-specific modifications. The azide group is stable under standard SPPS conditions, including Fmoc deprotection and peptide cleavage from the resin.[4]
-
Bioconjugation and "Click Chemistry" : The azide functionality allows for highly efficient and specific covalent modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5] This enables the attachment of various molecules, including:
-
Fluorescent dyes for imaging and tracking peptides in biological systems.[4]
-
Drug molecules to create targeted peptide-drug conjugates.
-
PEG chains to improve the pharmacokinetic properties of therapeutic peptides.
-
Other biomolecules , such as sugars or nucleic acids, to create complex hybrid structures.[5]
-
-
Development of Novel Biomaterials : Peptides containing azido-lysine can be used to create novel biomaterials with specific functionalities.[4]
-
Probing Protein-Protein Interactions : Modified peptides can be used as probes to study and understand complex biological interactions.[4]
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3)-OH
The following is a generalized protocol for the incorporation of Fmoc-L-Lys(N3)-OH into a peptide sequence using manual or automated SPPS.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation : Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment followed by a longer one.
-
Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.
-
Coupling of Fmoc-L-Lys(N3)-OH :
-
Dissolve Fmoc-L-Lys(N3)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) with gentle agitation.
-
-
Washing : Wash the resin with DMF to remove unreacted reagents.
-
Repeat : Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Post-Synthetic Modification via Click Chemistry (CuAAC)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the azide-containing peptide.
Caption: Workflow for CuAAC modification of an azide-containing peptide.
Methodology:
-
Dissolve the Peptide : Dissolve the purified peptide containing the azido-lysine residue in a suitable solvent system, such as a mixture of water and tert-butanol.
-
Add Alkyne : Add the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) to the peptide solution.
-
Prepare Catalysts : Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.
-
Initiate the Reaction : Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation : Allow the reaction to proceed at room temperature with stirring for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Purification : Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC.
Signaling Pathway Application Example: Probing Kinase Activity
Peptides containing Fmoc-L-Lys(N3)-OH can be utilized to create probes for studying enzyme activity, such as in kinase signaling pathways. For example, a known kinase substrate peptide can be synthesized with an azido-lysine. This peptide can then be incubated with a cell lysate or a purified kinase. After the phosphorylation event, the azide group can be "clicked" to an alkyne-modified reporter tag (e.g., biotin or a fluorophore). This allows for the detection and quantification of the phosphorylated peptide, providing a measure of kinase activity.
Caption: Workflow for a kinase activity assay using an azido-modified peptide probe.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the Fmoc group, including its core principles, detailed experimental protocols, quantitative data on its cleavage, and a discussion of common challenges and solutions in its application.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis is predicated on its stability to acidic conditions and its facile removal by a mild base, typically a secondary amine like piperidine.[1][2][3] This orthogonality is the foundation of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS.[4][5][6] The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, while reactive side chains are protected by acid-labile groups such as Boc (tert-butyloxycarbonyl), tBu (tert-butyl), and Trt (trityl).[1][4][5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protection, which is only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[4][5]
Mechanism of Protection
The Fmoc group is typically introduced by reacting an amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][7] Fmoc-OSu is generally preferred due to its greater stability and a lower propensity for the formation of dipeptide byproducts.[2][7] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Mechanism of Deprotection
The key to the Fmoc group's utility lies in its base-labile nature. The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8][9] A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[7][10] This generates a stabilized carbanion, which then undergoes rapid elimination to form the highly reactive electrophile dibenzofulvene (DBF) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine.[2][10] The excess secondary amine in the reaction mixture also serves as a scavenger for the liberated DBF, forming a stable adduct and preventing its reaction with the newly deprotected amine.[2]
Quantitative Data on Fmoc Group Lability
The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the temperature. Understanding these kinetics is crucial for optimizing SPPS protocols to ensure complete deprotection while minimizing side reactions.
Kinetics of Fmoc Deprotection with Various Bases
Piperidine is the most common base used for Fmoc removal; however, other bases have been investigated to either accelerate deprotection or mitigate side reactions. The following table summarizes the half-life (t½) of Fmoc deprotection under different conditions.
| Base | Concentration (in DMF) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |
| Piperidine | 20% (v/v) | ~6-7 seconds | [7][10][11] |
| Piperidine | 5% (v/v) | ~50 seconds for 99.99% deprotection in 8.6 min | [10] |
| Piperazine | 5% (v/v) | ~50 seconds | [10][11] |
| Morpholine | 50% (v/v) | ~1 minute | [11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | Faster than piperidine | [12][13] |
Impact of Temperature and Solvents on Fmoc Cleavage
While most Fmoc deprotection is performed at room temperature, temperature can significantly impact the reaction rate. Increased temperatures, such as those used in microwave-assisted SPPS, accelerate Fmoc removal but can also increase the rate of side reactions like aspartimide formation.[14]
The choice of solvent also plays a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard for SPPS and facilitate efficient Fmoc deprotection.[9][15] Thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C) has been observed in solvents like DMSO, DMF, and NMP, even in the absence of a base.[15][16][17]
| Solvent | Temperature | Fmoc Cleavage (%) after 15 min | Reference(s) |
| DMSO | 120°C | >95 | [15][17] |
| DMF | 120°C | >95 | [15][17] |
| NMP | 120°C | >95 | [15][17] |
| Acetonitrile | 120°C | ~60 | [15][17] |
| Chloroform | 120°C | 0 | [15][17] |
| Methanol | 120°C | 0 | [15][17] |
Experimental Protocols
The following are detailed methodologies for the key steps involving the Fmoc protecting group in peptide synthesis.
Protocol 1: Synthesis of Fmoc-Amino Acids
3.1.1. Synthesis of Fmoc-Cl
9-Fluorenylmethanol is reacted with phosgene (COCl₂) to yield Fmoc-Cl.[18] This method requires handling of highly toxic phosgene and should be performed with appropriate safety precautions.
3.1.2. Synthesis of Fmoc-OSu
A safer and more common laboratory preparation involves the reaction of Fmoc-Cl with N-hydroxysuccinimide in the presence of a base like triethylamine.[19]
3.1.3. Protection of an Amino Acid with Fmoc-OSu
This protocol describes a general procedure for the N-protection of an amino acid.
Materials:
-
Amino acid (1.0 equivalent)
-
10% Aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in the basic aqueous solution.
-
Slowly add the solution of Fmoc-OSu to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[7]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[7]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[7]
-
Extract the precipitated Fmoc-amino acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps in a single cycle of amino acid addition in Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF (N,N-Dimethylformamide) of high purity
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, Collidine) (6-10 equivalents)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 1-3 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-20 minutes.[20]
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test.[21]
-
Repeat the cycle for the next amino acid in the sequence.
Protocol 3: UV Monitoring of Fmoc Deprotection
The strong UV absorbance of the dibenzofulvene-piperidine adduct (around 301 nm) can be utilized for real-time, quantitative monitoring of the deprotection step.[22][23][24] This is particularly useful in automated peptide synthesizers to ensure complete deprotection at each step.[25]
Procedure:
-
During the deprotection step, the effluent from the reaction vessel is passed through a UV spectrophotometer.
-
The absorbance at ~301 nm is monitored over time.
-
The completion of the deprotection is indicated by the return of the absorbance to the baseline. The area under the curve can be integrated to quantify the amount of Fmoc group removed, which should be consistent from cycle to cycle for an efficient synthesis.[22]
Common Side Reactions and Troubleshooting
While Fmoc chemistry is robust, several side reactions can occur, impacting the purity and yield of the final peptide.
Aspartimide Formation
This is one of the most significant side reactions in Fmoc-SPPS.[4] It occurs when an aspartic acid (Asp) residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain β-ester, forming a five-membered succinimide ring (aspartimide).[4] This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[14] The aspartimide can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[4][14]
Mitigation Strategies:
-
Use of sterically hindered side-chain protecting groups for Asp: Protecting groups like O-2-PhiPr (2-phenylisopropyl) can reduce aspartimide formation.
-
Addition of an acidic additive to the deprotection solution: Adding 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to the 20% piperidine in DMF solution can reduce the basicity and suppress aspartimide formation.[4][14]
-
Use of a weaker base for deprotection: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[3]
-
Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can prevent the cyclization reaction.[26]
Diketopiperazine Formation
This side reaction is most common at the dipeptide stage, particularly when Proline is one of the first two amino acids.[26] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[26]
Mitigation Strategies:
-
Use of sterically bulky resins like 2-chlorotrityl chloride resin.[26]
-
Coupling the first two amino acids as a pre-formed dipeptide.
Racemization
Racemization of amino acids can occur during the activation step of the coupling reaction. This is a more significant issue for certain amino acids like Cysteine and Histidine.[27]
Mitigation Strategies:
-
Use of coupling additives like HOBt or Oxyma Pure.[28]
-
Careful control of the activation time and temperature.
Troubleshooting Common SPPS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Yield | Incomplete coupling or deprotection; Resin aggregation. | Perform a double coupling; Use a stronger deprotection reagent (e.g., with DBU); Use a different solvent system (e.g., NMP). | [21][26] |
| Incomplete Deprotection | Resin aggregation; Steric hindrance. | Extend deprotection time; Use a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF); Increase temperature (microwave). | [13][26] |
| Side Product Formation | Aspartimide formation; Diketopiperazine formation; Racemization. | See specific mitigation strategies above. | [4][14][26] |
| Resin Clogging | Poor resin quality; Improper swelling. | Ensure proper resin swelling before synthesis; Use high-quality resin. | [21] |
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield. A thorough understanding of its chemical principles, lability under various conditions, and potential side reactions is paramount for researchers and drug development professionals. By implementing optimized protocols, utilizing real-time monitoring techniques, and employing strategies to mitigate common side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.
References
- 1. biosynth.com [biosynth.com]
- 2. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. connectsci.au [connectsci.au]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chimia.ch [chimia.ch]
- 17. researchgate.net [researchgate.net]
- 18. acs.org [acs.org]
- 19. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. kilobio.com [kilobio.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 26. peptide.com [peptide.com]
- 27. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 28. chempep.com [chempep.com]
An In-depth Technical Guide to Click Chemistry with Azide-Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, are stereospecific, and simple to perform in benign solvents like water.[1][2] Among these reactions, the azide-alkyne cycloaddition has emerged as a powerful tool in chemical biology, drug discovery, and materials science.[1][3] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the use of azide-modified amino acids for the precise and efficient modification of peptides and proteins.
The incorporation of unnatural amino acids bearing bioorthogonal functional groups, such as azides, into proteins allows for their selective modification in complex biological environments.[4][5][6] This has revolutionized the study of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[] Two primary forms of the azide-alkyne cycloaddition are widely utilized: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][8]
Core Concepts of Azide-Alkyne Click Chemistry
The foundation of this technology lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring.[3] While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has made this reaction exceptionally suitable for biological applications.[1][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, demonstrating a massive rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[1] It is highly specific for terminal alkynes and results exclusively in the formation of the 1,4-disubstituted triazole regioisomer.[1][9] The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups found in biological systems.[1][10]
Key Features of CuAAC:
-
High Efficiency and Yield: The reaction proceeds rapidly and often to completion, yielding nearly quantitative amounts of the desired product.[10]
-
Exceptional Selectivity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups present in biological molecules.[10]
-
Mild Reaction Conditions: CuAAC can be performed at room temperature and in a wide pH range (typically 4-12), making it compatible with sensitive biomolecules.[1][11]
A common concern with CuAAC is the potential cytotoxicity of the copper(I) catalyst.[12] However, the use of copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this issue by stabilizing the Cu(I) oxidation state and reducing cellular toxicity.[13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic metal catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne, which possesses significant ring strain that is released upon cycloaddition with an azide, providing the driving force for the reaction.[15][16]
Key Features of SPAAC:
-
Metal-Free: The absence of a copper catalyst makes SPAAC highly biocompatible and suitable for in vivo applications.[8][12]
-
Bioorthogonality: Like CuAAC, the reacting partners are bioorthogonal.[16]
-
Fast Kinetics: The reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[15][17]
The development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO), has led to faster reaction kinetics, enabling efficient labeling at low concentrations.[17]
Incorporation of Azide-Modified Amino Acids into Proteins
The ability to introduce azide functionalities into proteins at specific sites is crucial for targeted modifications. This is primarily achieved through the incorporation of unnatural amino acids (UAAs) containing an azide group.[5][18]
Two main strategies are employed for this purpose:
-
Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with an azide-containing analog. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine and incorporated into proteins by the native translational machinery in methionine-depleted media.[6][19]
-
Site-Specific Incorporation: This approach allows for the insertion of an azide-modified UAA at a specific position in the protein sequence. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and inserts the UAA at that site.[5][18] Common examples of azide-modified UAAs for site-specific incorporation include p-azido-L-phenylalanine (Azi) and N-ε-(2-azidoethoxy)carbonyl-L-lysine (AzK).[18][20]
Quantitative Data
The efficiency of click chemistry reactions can be quantified by their second-order rate constants. The following table summarizes representative rate constants for various SPAAC reactions.
| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.34 | [21] |
| BCN | Benzyl Azide | ~0.28 | [21] |
| DIFO | Benzyl Azide | ~0.76 | [17] |
| DIBO | Benzyl Azide | ~0.1 | [17] |
| BARAC | Benzyl Azide | ~9.3 | [15] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]
This protocol describes a two-step synthesis from commercially available Fmoc-Asn-OH.[22]
Step 1: Hofmann Rearrangement to Fmoc-Dap-OH
-
Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.
-
Add pyridine and (diacetoxyiodo)benzene (PIDA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with HCl and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield Fmoc-Dap-OH.
Step 2: Diazo Transfer to Fmoc-Ala(N₃)-OH
-
Dissolve Fmoc-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.
-
Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH to 9 with aqueous K₂CO₃ solution.
-
Stir vigorously for 18 hours.
-
Perform an aqueous workup, acidify the aqueous phase, and extract the product with ether.
-
Dry and concentrate the organic extracts to obtain Fmoc-Ala(N₃)-OH.[22]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for labeling a protein containing an azide-modified amino acid with an alkyne-functionalized probe (e.g., a fluorescent dye).[13][14]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-probe stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
Procedure:
-
To the azide-modified protein solution, add the alkyne-probe to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA ligand solutions.
-
Add the copper catalyst solution to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled protein can be purified from excess reagents by size exclusion chromatography or dialysis.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for protein labeling using SPAAC.
Applications in Research and Drug Development
The versatility of click chemistry with azide-modified amino acids has led to its widespread adoption in various fields:
-
Chemical Proteomics: Used for activity-based protein profiling (ABPP), identifying enzyme inhibitors, and studying post-translational modifications.[23][24]
-
Bioconjugation: Enables the attachment of various molecules, including fluorescent dyes, biotin, and polyethylene glycol (PEG), to proteins for imaging, purification, and therapeutic applications.[2][10]
-
Drug Discovery: Facilitates the synthesis of complex molecules and libraries of compounds for screening.[1] It is a key technology in the development of antibody-drug conjugates (ADCs), allowing for site-specific conjugation of cytotoxic drugs to antibodies.[]
-
Materials Science: Used in the synthesis of polymers and the functionalization of surfaces.[3]
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, in conjunction with the incorporation of azide-modified amino acids, provides a powerful and versatile platform for the precise chemical modification of proteins. This in-depth guide has provided the core concepts, quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing the potential of this transformative technology. The continued development of new bioorthogonal reactions and unnatural amino acids promises to further expand the applications of click chemistry in solving complex biological problems and creating next-generation therapeutics.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bachem.com [bachem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 16. jcmarot.com [jcmarot.com]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to N3-L-Lys(Fmoc)-OH: Properties and Applications in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the characteristics of N3-L-Lys(Fmoc)-OH, an essential amino acid derivative for advanced scientific research. The document details its solubility in various solvents, provides experimental protocols for its application, and visualizes key workflows, offering a comprehensive resource for professionals in peptide chemistry, chemical biology, and drug development.
Core Properties of this compound
This compound, also known as Fmoc-L-azidolysine, is a versatile building block widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it suitable for standard Fmoc-based peptide synthesis protocols.[1] The key feature of this compound is the azide (-N₃) functionality on the lysine side chain, which allows for site-specific modification of peptides and proteins through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The azide group is stable to the reagents commonly used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the solid support.[2][3]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its structural features and common applications. The presence of the large, nonpolar Fmoc group generally limits solubility in aqueous solutions, while the free carboxylic acid and the polar azide group contribute to its solubility in polar organic solvents.
For practical applications, especially in solid-phase peptide synthesis, this compound is typically dissolved in polar aprotic solvents.
| Solvent | Qualitative Solubility | Common Application Notes |
| Dimethylformamide (DMF) | Soluble | A standard and highly effective solvent for dissolving Fmoc-amino acids, including this compound, for coupling reactions in SPPS.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF in SPPS, particularly for difficult couplings.[4] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including Fmoc-amino acids.[4][5][6] It can be used to prepare stock solutions. |
| Dichloromethane (DCM) | Soluble | Mentioned as a solvent for a related PEGylated compound.[6] Often used for washing steps in SPPS. |
| Water | Poorly Soluble | Generally, Fmoc-protected amino acids exhibit low solubility in water. The hydrochloride salt form of a similar lysine derivative is noted to enhance solubility in various solvents, suggesting that pH adjustment or salt formation could influence aqueous solubility.[7] The addition of a hydrophilic PEG spacer to a similar molecule increases solubility in aqueous media.[6] |
| Methanol | Partially Soluble | A related compound, Fmoc-Lys-OH, shows some solubility in methanol, often requiring sonication and pH adjustment.[5] |
Experimental Protocols
The primary application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of this compound into a Peptide Sequence via Manual SPPS
This protocol outlines the general steps for the manual synthesis of a peptide containing an azido-lysine residue on a Rink Amide resin.
1. Resin Swelling:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. N-terminal Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.
-
Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove residual piperidine.
3. Amino Acid Coupling (Incorporation of this compound):
-
Prepare the coupling solution:
-
Dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
-
Pre-activate the amino acid mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
To ensure complete coupling, a monitoring test, such as the Kaiser test, can be performed.
4. Washing:
-
After the coupling reaction, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.
7. Final Washing:
-
Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times).
-
Dry the resin under vacuum.
8. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualizing Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound
Caption: Workflow for SPPS incorporating this compound.
Logical Relationship for Bioorthogonal Conjugation
Caption: Bioorthogonal conjugation using click chemistry.
References
- 1. chempep.com [chempep.com]
- 2. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Handling of N3-L-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth safety protocols and handling precautions for N3-L-Lys(Fmoc)-OH, a versatile amino acid derivative integral to peptide synthesis and bioconjugation. Due to the presence of an azide functional group, this compound requires careful handling to mitigate risks associated with this energetic moiety. Adherence to the following procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound, also known as (S)-2-(Fmoc-amino)-6-azidohexanoic acid, is an organic azide. While a specific hazard classification under OSHA for this compound is not widely established, the primary risks are associated with the azide group.[1] Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light.[2][3] They are also potentially toxic.
Physicochemical and Toxicological Data
Quantitative toxicological and physicochemical data for this compound is largely unavailable in public safety documents.[1] The safety precautions are therefore predicated on the general known hazards of organic azides.
| Parameter | Data | Citation |
| Chemical Formula | C21H22N4O4 | [1] |
| Molecular Weight | 394.4 g/mol | [4] |
| Appearance | White to off-white powder | |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | May be harmful if absorbed through skin. | [1] |
| Eye Damage/Irritation | May cause eye irritation. | [1] |
| Inhalation Hazard | May be harmful if inhaled. May cause respiratory tract irritation. | [1] |
| Ingestion Hazard | May be harmful if swallowed. | [1] |
| Flammability | No data available | [1] |
Stability of Organic Azides
The stability of organic azides is a primary safety concern. Two general rules help in assessing the potential hazard:
-
Carbon to Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in a molecule can indicate its stability. For this compound (C21H22N4O4), the C/N ratio is 21/4 = 5.25. A common guideline suggests that a ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is generally more stable.[2][5]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[2][5] In this compound, there is one azide group and 21 carbon atoms, which satisfies this rule, suggesting a relatively stable compound under normal conditions.
Despite these indicators of relative stability, it is crucial to treat all organic azides as potentially explosive and handle them with appropriate care.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure and risk.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Blast Shield: The use of a blast shield is strongly recommended, especially when working with quantities greater than a few grams or when heating the compound.[3]
-
Ventilation: Local exhaust ventilation should be used to control airborne dust or mists.[1]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Citation |
| Eye Protection | Chemical safety goggles or a face shield. | [1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use. | [1][3] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a full suit may be necessary. | [1][6] |
| Respiratory | A dust respirator or a self-contained breathing apparatus should be used if there is a risk of inhaling dust, especially during spill cleanup. A specialist should be consulted. | [1] |
Experimental Protocols
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry, and dark place, away from heat sources and light.[3][5] Recommended storage temperature is often between 15-25°C, though some suppliers suggest -20°C for long-term stability.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and heavy metals.[3][8]
Weighing and Transferring:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use spatulas made of non-metallic materials like plastic or ceramic to avoid the formation of shock-sensitive metal azides.[2][3]
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
In Reactions:
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[2][3]
-
Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][3]
-
When performing reactions, ensure the setup is secure and shielded. Do not use ground glass joints if there is a risk of the azide compound coming into contact with them, as this can cause explosive decomposition.[3]
-
Never heat organic azides directly unless you have extensive experience and appropriate safety measures in place.
-
Reaction mixtures containing azides should not be concentrated to dryness by rotary evaporation or distillation.[3]
Spill and Emergency Procedures:
-
Small Spills:
-
Wearing appropriate PPE, gently sweep up the solid material using non-sparking tools and place it in a designated, labeled waste container.[1]
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Only personnel trained in hazardous material cleanup should handle large spills.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collect all azide-containing waste in a clearly labeled, dedicated waste container.[3]
-
Whenever feasible and safe, organic azides should be converted to a more stable derivative (e.g., an amine via reduction) before disposal.[2]
-
Dispose of all azide waste through your institution's chemical waste program.[2] Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]
Signaling Pathways and Experimental Workflows
The primary application of this compound is in peptide synthesis and subsequent "click chemistry" reactions. The azide group serves as a chemical handle for bioorthogonal ligation.
Fmoc Solid-Phase Peptide Synthesis (SPPS) and Click Chemistry Workflow
The following diagram illustrates the general workflow involving this compound.
Caption: General workflow for SPPS using this compound and subsequent bioconjugation via click chemistry.
By adhering to these comprehensive safety and handling precautions, researchers can safely and effectively utilize this compound in their scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- 1. peptide.com [peptide.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. chempep.com [chempep.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
A Technical Guide to N3-L-Lys(Fmoc)-OH: From Procurement to Application in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in utilizing N3-L-Lys(Fmoc)-OH, an azide-containing amino acid derivative crucial for the synthesis of complex peptides and bioconjugates. This guide covers commercial suppliers and pricing, detailed experimental protocols for its incorporation into peptides, and its application in the development of targeted therapeutics, including a focus on the PI3K/Akt signaling pathway as an exemplary target.
Commercial Availability and Pricing
The procurement of high-quality this compound is the first critical step for its successful application. A variety of chemical suppliers offer this reagent, with pricing dependent on purity, quantity, and the vendor. Below is a summary of commercial suppliers and their listed prices.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| Biosynth | Fmoc-Lys(N3)-OH | FF72479 | 1 g | $308.98 |
| 2 g | $432.56[1] | |||
| 5 g | $617.95[1] | |||
| 10 g | $988.70[1] | |||
| 25 g | $1,853.75[1] | |||
| ChemPep | Fmoc-Lys(N3)-OH | - | 250 mg | $50.00[2] |
| 1 g | - | |||
| 5 g | - | |||
| Precise PEG | Fmoc-L-Lys(N3-Gly)-OH | AAD-5355Q4 | - | $750.00 |
| Fisher Scientific (AnaSpec) | FMOC-LYS(N3)-OH | 50352211 | 1 g | $751.53[3] |
| Sigma-Aldrich (Novabiochem®) | N3-Lys(Fmoc)-OH | - | - | - |
| Chem-Impex | Na-Fmoc-Ne-azide-L-Lysine | - | - | - |
| Anaspec | Fmoc-Lys(N3)-OH | AS-53100-F1 | - | - |
| AAPPTEC | Fmoc-Lys(N3)-OH | - | - | - |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability. Some suppliers may offer bulk pricing upon request.
Core Applications in Research and Drug Development
This compound is a versatile building block primarily utilized in two key areas:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based SPPS protocols. The azide group on the lysine side chain is stable to the reagents commonly used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[3][4]
-
Bioconjugation via Click Chemistry: The azide moiety serves as a chemical handle for "click chemistry," a set of biocompatible and highly efficient reactions. This allows for the site-specific conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or targeting ligands.[4][5][6] The two most common types of click chemistry employed are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[7]
-
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and subsequent modification via click chemistry.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the on-resin CuAAC reaction of an azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Solvent system (e.g., DMF/water or t-butanol/water)
Procedure:
-
Resin Preparation: Swell the azide-containing peptide-resin in the chosen solvent system.
-
Reaction Mixture Preparation:
-
Dissolve the alkyne-functionalized molecule (5-10 equivalents) in the solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup:
-
To the resin, add the solution of the alkyne-functionalized molecule.
-
Add the THPTA ligand (if used).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DMF.
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in the SPPS protocol.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the solution-phase SPAAC reaction of a purified azide-containing peptide with a strained cyclooctyne-functionalized molecule.
Materials:
-
Purified azide-containing peptide
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Dissolve the strained cyclooctyne-functionalized molecule in the same buffer, or in a minimal amount of co-solvent before diluting with the buffer. Use a slight molar excess (1.1-1.5 equivalents) of the cyclooctyne.
-
-
Reaction:
-
Mix the solutions of the peptide and the cyclooctyne.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification: Purify the conjugated product by RP-HPLC to remove any unreacted starting materials.
Application in Targeting the PI3K/Akt Signaling Pathway
A key application of this compound is in the synthesis of peptide-based therapeutics designed to target specific cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[8] Lysine-rich peptides have been shown to modulate this pathway, inducing apoptosis in cancer cells.[8]
By incorporating this compound into a peptide sequence designed to interact with components of the PI3K/Akt pathway, researchers can then use click chemistry to attach a variety of functional moieties. For example, a cytotoxic drug can be conjugated to the peptide to create a targeted peptide-drug conjugate (PDC) that is delivered specifically to cancer cells overexpressing a particular receptor.
Below are diagrams illustrating the general workflow for creating such a PDC and a simplified representation of the PI3K/Akt/FOXO3a signaling pathway that can be targeted.
Caption: Workflow for synthesizing and evaluating a peptide-drug conjugate.
Caption: Simplified PI3K/Akt pathway and potential intervention points.
Conclusion
This compound is an indispensable tool for the modern peptide chemist and drug development professional. Its compatibility with standard SPPS and the versatility of its azide group for click chemistry enable the creation of sophisticated peptide-based molecules with tailored functionalities. The ability to site-specifically conjugate drugs, probes, and other molecules opens up a vast landscape for the design of novel therapeutics, including those targeting critical cell signaling pathways involved in cancer and other diseases. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in cutting-edge research and development.
References
- 1. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysine-Rich Polypeptide Modulates Forkhead Box O3 and Phosphoinositide 3-Kinase-Protein Kinase B Pathway To Induce Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Incorporating N3-L-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for developing novel therapeutics, diagnostic agents, and research probes. N3-L-Lys(Fmoc)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces an azide moiety into the peptide sequence. This azide group is chemically stable throughout the standard Fmoc-SPPS cycles and serves as a bioorthogonal handle for post-synthetic modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2][3][4] This allows for the precise conjugation of various functionalities, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, to the peptide scaffold.[2][5]
These application notes provide a detailed protocol for the efficient incorporation of this compound into peptides using standard Fmoc-SPPS chemistry. The protocols cover the entire workflow from resin preparation to final peptide cleavage and post-synthetic modification.
Data Presentation: Comparative Analysis of Amino Acid Incorporation
While this compound is generally compatible with standard SPPS protocols, its slightly increased steric bulk compared to Fmoc-Lys(Boc)-OH may necessitate minor adjustments to coupling times and reagents to ensure optimal incorporation and maximize crude peptide purity. The following table provides a representative comparison of reaction parameters for the incorporation of this compound versus the standard Fmoc-Lys(Boc)-OH.
| Parameter | Fmoc-Lys(Boc)-OH (Standard) | This compound (Modified) | Notes |
| Amino Acid Equivalents | 3 - 5 eq. | 3 - 5 eq. | Relative to resin loading capacity. |
| Coupling Reagent | HBTU/HOBt or HATU | HATU or other high-efficiency reagent recommended | For sterically hindered couplings, more potent activators are beneficial. |
| Coupling Time | 30 - 60 min | 60 - 120 min (or double coupling) | Longer reaction time or a second coupling may be required for complete incorporation. |
| Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min) | 20% Piperidine in DMF (2 x 10 min) | The azide group is stable to piperidine. |
| Expected Coupling Efficiency | > 99% | > 98% | With optimized conditions, high efficiency can be achieved. |
| Monitoring | Kaiser Test | Kaiser Test | A negative Kaiser test indicates complete coupling. |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Alkyne-functionalized molecule (e.g., Alkyne-PEG, Alkyne-fluorophore)
Protocol 1: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate a solution of this compound (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF for 1-2 minutes.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the post-synthetic modification of the azide-containing peptide while it is still attached to the resin.
-
Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide, swell the resin in DMF.
-
Preparation of Reagent Solutions:
-
Copper Solution: Prepare a 0.1 M solution of CuSO4·5H2O in deionized water.
-
Reducing Agent Solution: Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).
-
Alkyne Solution: Dissolve the alkyne-functionalized molecule (5-10 eq.) in a DMF/water mixture.
-
-
Click Reaction:
-
To the resin, add the alkyne solution.
-
Add the copper solution (0.1 eq.).
-
Add the sodium ascorbate solution (0.5 eq.).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF, water, DMF, and DCM to remove copper salts and excess reagents.
-
Protocol 3: Peptide Cleavage and Purification
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
References
- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. pure.mpg.de [pure.mpg.de]
- 4. peptide.com [peptide.com]
- 5. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[2] The use of N3-L-Lys(Fmoc)-OH, an amino acid derivative featuring an azide group on its side chain and an Fmoc-protected α-amino group, is a versatile building block for solid-phase peptide synthesis (SPPS).[3] Its integration into peptide sequences allows for the precise, post-synthetic introduction of a wide array of functionalities, including fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads for peptide-drug conjugates (PDCs).[4][5]
The azide functionality of this compound is stable under the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc deprotection and cleavage from the resin.[3] The subsequent CuAAC reaction is highly selective for the azide and alkyne groups, proceeding under mild conditions that are compatible with unprotected peptide side chains.[6] This bioorthogonality ensures that the reaction does not interfere with other functional groups present in the peptide, making it an invaluable tool in chemical biology, materials science, and pharmaceutical research.[3][7]
Key Applications:
-
Peptide-Drug Conjugation: Development of targeted therapeutics by linking cytotoxic drugs to peptides that recognize specific cell surface receptors.[4]
-
Bioconjugation: Site-specific labeling of peptides with reporter molecules such as fluorophores and biotin for diagnostic and imaging applications.[3]
-
Peptide Cyclization: Formation of cyclic peptides with enhanced stability and biological activity.[8]
-
Biomaterial Functionalization: Modification of peptide-based biomaterials to introduce new functionalities.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligands, solvents, and reaction time. Below is a summary of typical reaction conditions and reported outcomes for CuAAC reactions involving peptides.
Table 1: On-Resin CuAAC Reaction Conditions and Yields
| Catalyst System | Alkyne (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| CuI | 5 - 10 | DIPEA (5 - 10) | DMF | 4 - 16 | Room Temp. | High Conversion | [4] |
| CuSO₄·5H₂O / Sodium Ascorbate | 5 - 10 | - | DMF / H₂O | 4 - 16 | Room Temp. | High Conversion | [4] |
| Copper Wire | N/A | - | DMF | 5 | 50°C | 100% Conversion | [2] |
| [Cu(CH₃CN)₄]PF₆ / TBTA | N/A | - | DMF | N/A | N/A | N/A | [9] |
| CuI / Ascorbic Acid | N/A | Piperidine (20%) | DMF | N/A | N/A | ~87% | [8] |
Yields are often reported as "high conversion" or qualitatively, as complete reaction on solid support is the primary goal. Quantitative yields are typically determined after cleavage and purification.
Table 2: In-Solution CuAAC Reaction Conditions and Yields
| Catalyst System | Alkyne (Equivalents) | Ligand (Equivalents) | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | N/A | TBTA | N/A | 18 | Room Temp. | 78% (overall) | [2] |
| CuSO₄ / Sodium Ascorbate | N/A | - | DMF / H₂O / t-BuOH | 12 | Room Temp. | >95% | [6] |
| CuSO₄ / Sodium Ascorbate | 4 | - | pH 5 Acetate Buffer / DMF / MeCN | N/A | 25°C | >98% | [10] |
Experimental Protocols
The following protocols provide a general guideline for performing CuAAC with peptides containing this compound. Optimization may be necessary for specific peptide sequences and alkyne substrates.
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction performed on a peptide that has been synthesized on a solid support and contains an N3-L-Lys residue.
Materials:
-
Azide-functionalized peptide-resin
-
Terminal alkyne-containing molecule
-
Catalyst System A: Copper(I) iodide (CuI) and N,N-Diisopropylethylamine (DIPEA)
-
Catalyst System B: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel with a frit for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x resin volume).
-
Reaction Cocktail Preparation:
-
In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the resin loading) in a minimal amount of DMF.
-
-
Reaction Initiation (Choose Catalyst System A or B):
-
Catalyst System A (CuI/DIPEA):
-
To the reaction vessel containing the resin, add CuI (1-2 equivalents).
-
Add DIPEA (5-10 equivalents).
-
Add the solution of the terminal alkyne to the resin mixture.
-
-
Catalyst System B (CuSO₄/Sodium Ascorbate):
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.5 M in water) and sodium ascorbate (e.g., 1 M in water).
-
To the reaction vessel containing the resin and the alkyne solution in DMF, add the sodium ascorbate solution (5-10 equivalents).
-
Add the CuSO₄·5H₂O solution (1-5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
-
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 4-16 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).
-
Downstream Processing: The resin-bound peptide conjugate can now be further elongated, deprotected, or cleaved from the solid support using standard procedures.
Protocol 2: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the "click" reaction with a purified, azide-containing peptide in a solution.
Materials:
-
Purified azide-functionalized peptide
-
Purified terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce side reactions.
-
Solvent system (e.g., a mixture of a buffer like PBS or HEPES and an organic co-solvent like DMSO or t-BuOH to dissolve the reactants).
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄·5H₂O, and the ligand in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-peptide and the alkyne-molecule (typically 1.1-2 equivalents of the alkyne).
-
Add the ligand to the reaction mixture (if used, typically in a 1:5 molar ratio of Cu:Ligand).
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the peptide conjugate can be purified by reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and other reagents.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Visualizations
CuAAC Reaction Mechanism
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
On-Resin CuAAC Experimental Workflow
Caption: Experimental workflow for on-resin CuAAC with an azide-functionalized peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | - Use freshly prepared sodium ascorbate solution. - Degas solvents to remove oxygen. - Add a copper-stabilizing ligand (e.g., THPTA, TBTA). |
| Poor solubility of reactants | - Use a co-solvent like DMSO, t-BuOH, or acetonitrile. | |
| Inefficient mixing (on-resin) | - Ensure adequate agitation of the resin slurry. | |
| Side Product Formation | Alkyne homodimerization (Glaser coupling) | - Ensure an excess of sodium ascorbate is present. - Use a stabilizing ligand to protect the Cu(I) catalyst. |
| Peptide degradation | - Avoid prolonged reaction times at elevated temperatures. - Ensure the pH of the reaction mixture is not excessively acidic or basic. | |
| Difficulty in Purification | Copper contamination | - After in-solution reactions, wash with a buffer containing a mild chelator like EDTA. - For on-resin reactions, ensure thorough washing of the resin post-reaction. |
| Unreacted starting materials | - Ensure the reaction has gone to completion by monitoring. - Increase the equivalents of the alkyne or catalyst if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-L-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] The Fmoc-protected azido-lysine derivative, N3-L-Lys(Fmoc)-OH, is a versatile building block for solid-phase peptide synthesis (SPPS), allowing the precise, site-specific incorporation of an azide moiety into peptides.[2] This azide then serves as a chemical handle for subsequent modification via SPAAC, facilitating the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogels.[2][3] The azide group is stable under standard SPPS conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).[2][4]
Key Applications
The site-specific incorporation of this compound enables a multitude of applications in research and drug development:
-
Peptide Synthesis: Design of peptides with functional side chains for studying protein-protein interactions and developing peptide-based therapeutics.[2]
-
Bioconjugation: Covalent attachment of various molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic profiles, or cytotoxic drugs for targeted therapies.[2][5]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic agents to antibodies, leading to more homogeneous and potentially more effective ADCs.
-
Surface Immobilization: Attachment of peptides or proteins to surfaces for the development of biosensors and other biotechnological applications.[3]
-
Hydrogel Formation: Cross-linking of polymers to create biocompatible hydrogels for tissue engineering and drug delivery.[3]
Quantitative Data Summary
| Azide-Containing Moiety | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) |
| Novel positively charged azidoamino acid | DBCO | 0.34 | HBS (pH 7.4) at 25 °C |
| Fmoc-Azidolysine (Fmoc-N3K) | BCN | 0.037 | Methanol at 25 °C |
| Novel positively charged azidoamino acid | BCN | 0.28 | Methanol at 25 °C |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) |
Note: The reaction kinetics are influenced by factors such as the specific structures of the azide and cyclooctyne, buffer composition, and pH.[3]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the N3-L-Lys moiety using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin or other suitable resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[3] Wash the resin thoroughly with DMF and DCM.[3]
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.[3]
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[3]
-
To couple this compound, use the same procedure as for other standard Fmoc-amino acids.
-
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.[3]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid to be incorporated into the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[3] Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[3]
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Caption: Workflow for the synthesis of an azide-containing peptide.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the general procedure for conjugating a strained alkyne (e.g., a DBCO-functionalized molecule) to the azide-containing peptide synthesized in Protocol 1.
Materials:
-
Azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore, DBCO-PEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.[3]
-
Organic co-solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or DMF.[3]
-
Analytical and preparative RP-HPLC
-
Mass spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[1]
-
Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.[1]
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the strained alkyne.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific reactivity of the strained alkyne.[1]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry to observe the formation of the product and the consumption of the starting materials.
-
Purification: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Caption: General workflow for a SPAAC bioconjugation reaction.
References
- 1. scilit.com [scilit.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-L-Lys(Fmoc)-OH in Protein Labeling and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N3-L-Lys(Fmoc)-OH for the site-specific incorporation of an azide moiety into peptides and proteins. This versatile amino acid derivative is a cornerstone for bioorthogonal ligation strategies, enabling the precise attachment of various functionalities such as fluorescent probes, imaging agents, and therapeutic payloads. The protocols detailed below cover the incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Introduction to this compound
This compound, also known as Fmoc-L-azidolysine, is a chemically modified amino acid where the epsilon-amino group of lysine is replaced with an azide group.[1] The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] The azide functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific chemical modifications of azide-containing peptides and proteins through "click chemistry" reactions.[1]
The primary applications of incorporating this compound into a peptide or protein sequence include:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking in biological systems.[1]
-
Drug Conjugation: Creation of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) for targeted therapy.
-
PEGylation: Modification with polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.
-
Surface Immobilization: Attachment of peptides and proteins to surfaces for various biotechnological applications.
Section 2: Experimental Protocols
Protocol 2.1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc-SPPS chemistry. The azide group is stable to the piperidine used for Fmoc deprotection and trifluoroacetic acid (TFA) used for final cleavage.[3]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HATU for potentially difficult couplings)[4]
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For potentially difficult couplings, a double coupling may be performed.[5]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Expected Outcome: The successful incorporation of this compound into the peptide chain. The coupling efficiency can be monitored at each step using a Kaiser test to detect free primary amines.[7]
Experimental Workflow for Peptide Synthesis
Caption: Workflow for incorporating this compound into a peptide.
Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide in solution.
Materials:
-
Azide-modified peptide (dissolved in a suitable buffer, e.g., PBS)
-
Alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-containing molecule. The molar ratio will depend on the specific application, but a slight excess of the alkyne molecule is common.
-
-
Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and the THPTA/TBTA ligand. A 1:5 molar ratio of copper to ligand is often used.
-
Reaction Initiation:
-
Add the copper/ligand solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the conjugated peptide using RP-HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
Quantitative Data for CuAAC Reactions:
| Reactants | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Azide- and Alkyne-functionalized peptides | Copper wire | None | DMF | 5 | 100 | [8] |
| Azide- and Alkyne-derivatized α-amino acids | CuSO₄ | TBTA | DMF | 18 | 78 | [9] |
| Peptide-polymer conjugates | CuSO₄ | None | DMF | 0.25 | 43 | [9] |
| Non-fluorescent peptide-oligonucleotide | Copper powder | None | N/A | 8 | 68 | [9] |
| Fluorescently-labeled peptide-oligonucleotide | Copper powder | None | N/A | 8 | 43 | [9] |
CuAAC Reaction Pathway
Caption: Schematic of the CuAAC bioconjugation process.
Protocol 2.3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[10]
Materials:
-
Azide-modified peptide or protein (in a biocompatible buffer, e.g., PBS)
-
Strained alkyne probe (e.g., DBCO, BCN, or DIFO derivatives) dissolved in a biocompatible solvent like DMSO.
Procedure:
-
Reaction Setup: Combine the azide-modified biomolecule and the strained alkyne probe in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at a temperature compatible with the biomolecule's stability (e.g., 4°C to 37°C). Reaction times can vary from minutes to hours depending on the concentrations and the specific strained alkyne used.
-
Analysis and Purification: Monitor the reaction progress by an appropriate method (e.g., fluorescence for a fluorescent probe, or mass spectrometry). Purify the conjugate if necessary to remove unreacted probe.
Quantitative Comparison of SPAAC Reagents:
The efficiency of SPAAC is largely determined by the second-order rate constant (k₂) of the strained alkyne.
| Strained Alkyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | Good balance of reactivity and stability. Widely used. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.3 - 1.4 | High reactivity, can be more compact than DBCO. |
| DIFO (Difluorinated Cyclooctyne) | ~0.01 - 0.1 | Highly stable, but slower reaction kinetics compared to DBCO and BCN. |
Note: Rate constants can vary depending on the specific derivatives and reaction conditions.
SPAAC Reaction Pathway
Caption: The copper-free SPAAC bioconjugation pathway.
Section 3: Troubleshooting and Considerations
-
Low Coupling Efficiency in SPPS: For sterically hindered amino acids like this compound, consider using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling.[5]
-
Nonspecific Labeling in CuAAC: In complex biological samples like cell lysates, copper-catalyzed reactions can sometimes lead to nonspecific labeling, particularly with cysteine residues.[11][12] Careful optimization of catalyst and ligand concentrations is crucial.
-
SPAAC Reaction Rate: The rate of SPAAC is generally slower than CuAAC. Ensure sufficient incubation time and consider using a strained alkyne with a higher reaction rate constant if rapid labeling is required.
-
Azide Stability: While generally stable, the azide group can be sensitive to reducing agents. Avoid strongly reducing conditions during synthesis and handling.[2]
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of protein labeling and bioconjugation applications.
References
- 1. jpt.com [jpt.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using N3-L-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of peptides with fluorescent probes is a critical technique in modern biological research and drug development.[1] Fluorescently labeled peptides are indispensable tools for a wide array of applications, including in vivo biomedical imaging, intracellular localization studies, protein interaction analysis, and high-throughput screening in drug discovery.[2][3][4] This document provides a detailed guide for the synthesis of fluorescently labeled peptides utilizing the amino acid building block, N3-L-Lys(Fmoc)-OH.
The methodology hinges on a two-stage process: the incorporation of the azide-functionalized lysine derivative into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by a highly specific and efficient bioorthogonal "click chemistry" reaction to conjugate a fluorescent dye.[1] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed to covalently link an alkyne-modified fluorophore to the azide group on the lysine side chain.[1][5] This approach offers a robust and versatile platform for producing high-purity fluorescently labeled peptides with excellent yields.[1] this compound is fully compatible with standard Fmoc-based SPPS protocols, ensuring the azide group remains stable throughout the synthesis, deprotection, and cleavage steps.[6]
Experimental Workflow Overview
The overall process for synthesizing fluorescently labeled peptides using this compound can be visualized as a sequential workflow. The primary stages involve the assembly of the azide-modified peptide on a solid support, followed by the solution-phase click chemistry reaction to attach the fluorescent label, and concluding with purification and characterization of the final product.
Quantitative Data Summary
The efficiency of each step in the synthesis process is crucial for the overall yield and purity of the final fluorescently labeled peptide. The following table summarizes typical quantitative data obtained during this procedure.
| Parameter | Typical Value | Notes |
| SPPS | ||
| Coupling Efficiency (Standard AA) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (N3-L-Lys) | >95% | May require extended coupling time. |
| Crude Azide-Peptide Purity | 60-95% | Dependent on peptide length and sequence complexity.[1] |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading.[1] |
| Click Chemistry | ||
| Reaction Conversion | >95% | Monitored by LC-MS. |
| Final Product | ||
| Final Labeled Peptide Purity | >98% | After final HPLC purification.[1] |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptides
This protocol outlines the manual synthesis of a peptide containing an azide functional group using this compound on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test to ensure completion.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Steps 2-4 for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
For the desired lysine position, use this compound as the amino acid.
-
Pre-activate this compound (2 eq.), HBTU (1.9 eq.), and DIEA (4 eq.) in DMF.
-
Add the activated solution to the resin and allow it to react for 2-4 hours to ensure complete coupling.[7]
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
-
Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude azide-modified peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the solution-phase click chemistry reaction to label the azide-modified peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO4)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate (freshly prepared solution)
-
Solvent system (e.g., a mixture of buffer and DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-peptide, alkyne-fluorophore, CuSO4, and the copper-stabilizing ligand.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-peptide and the alkyne-fluorophore (typically in a slight excess) in the chosen solvent system.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.
-
Add the premixed catalyst solution to the main reaction tube.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-12 hours. Monitor the progress using LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC to remove the catalyst, excess dye, and any unreacted peptide.
-
Characterization of Fluorescently Labeled Peptides
Accurate characterization is essential to confirm the identity, purity, and functionality of the synthesized fluorescently labeled peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product.[1] The chromatogram should show a single major peak corresponding to the labeled peptide.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product, verifying the successful conjugation of the fluorescent dye to the peptide.[8]
-
Fluorescence Spectroscopy: A fluorescence spectrophotometer is used to verify the fluorescent properties of the labeled peptide and to determine the labeling efficiency.
Signaling Pathway and Application Context
Fluorescently labeled peptides are powerful tools for elucidating complex biological processes. For example, they can be designed to target specific cell surface receptors, such as G-protein coupled receptors (GPCRs), which are crucial targets in drug development. The binding of a fluorescently labeled peptide ligand to its receptor can initiate a downstream signaling cascade.
By tracking the localization and intensity of the fluorescence, researchers can study receptor binding, internalization, and trafficking, providing valuable insights into drug-target engagement and mechanism of action.[9]
Conclusion
The synthesis of fluorescently labeled peptides using this compound and click chemistry is a highly effective and versatile strategy for creating powerful molecular probes. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully produce and characterize these valuable reagents for a wide range of biological and therapeutic applications.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
N3-L-Lys(Fmoc)-OH: A Key Building Block for Site-Specific Peptide-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of peptide-drug conjugates (PDCs) represents a promising frontier in targeted therapeutics, combining the specificity of peptides with the potency of cytotoxic drugs. A critical component in the synthesis of well-defined and effective PDCs is the ability to achieve site-specific conjugation of the drug payload. N3-L-Lys(Fmoc)-OH is a versatile amino acid derivative that serves as a powerful tool for this purpose. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the azide (-N3) functionality on the lysine side chain provides a bioorthogonal handle for "click chemistry."[1][2] This enables the precise attachment of a drug molecule at a predetermined position within the peptide sequence, ensuring the homogeneity and optimizing the therapeutic efficacy of the final conjugate.
The azide group is stable under the conditions of Fmoc-based SPPS, including repeated cycles of basic deprotection (e.g., with piperidine) and amide bond formation.[1] Following peptide synthesis and purification, the azide-modified peptide can be conjugated to an alkyne-functionalized drug or linker-drug complex through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] These click chemistry reactions are highly efficient, selective, and biocompatible, proceeding under mild conditions with minimal byproduct formation.[1]
Key Applications in Peptide-Drug Conjugate Development
The use of this compound offers several advantages in the development of PDCs:
-
Site-Specific Conjugation: Enables the production of homogeneous PDCs with a defined drug-to-peptide ratio (DPR), which is crucial for consistent pharmacological activity and a predictable safety profile.
-
Versatility: The azide handle can be used to conjugate a wide variety of payloads, including cytotoxic agents, imaging agents, and targeting ligands.[1]
-
Improved Pharmacokinetics: Site-specific conjugation can be used to optimize the pharmacokinetic properties of the PDC, such as its stability, solubility, and circulation half-life.
-
Enhanced Therapeutic Index: By targeting the cytotoxic payload to specific cells or tissues, PDCs can achieve a higher therapeutic index compared to non-targeted therapies.
Representative Data for PDC Synthesis and Characterization
The following tables provide illustrative quantitative data for the synthesis and characterization of a model peptide-drug conjugate using this compound.
Table 1: Synthesis and Purification of Azide-Modified Peptide
| Parameter | Result |
| Peptide Sequence | Ac-Arg-Gly-Asp-Lys(N3)-Phe-NH2 |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 78 mg |
| Crude Purity (RP-HPLC) | 85% |
| Purified Peptide Yield | 55 mg |
| Purified Purity (RP-HPLC) | >98% |
| Observed Mass (ESI-MS) | [M+H]+ = 718.38 Da |
| Calculated Mass | 718.37 Da |
Table 2: CuAAC Conjugation of Azide-Modified Peptide with an Alkyne-Functionalized Drug
| Parameter | Value |
| Peptide Concentration | 1 mM |
| Alkyne-Drug Concentration | 1.2 mM |
| Copper(II) Sulfate (CuSO4) | 0.5 mM |
| Sodium Ascorbate | 2.5 mM |
| Ligand (e.g., THPTA) | 1 mM |
| Solvent | DMSO/Water (1:1) |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Conversion to PDC (RP-HPLC) | >95% |
| Final PDC Purity (after purification) | >97% |
| Drug-to-Peptide Ratio (DPR) | 1.0 |
Experimental Workflows and Signaling Pathways
The development of a peptide-drug conjugate using this compound follows a logical workflow, from the initial solid-phase synthesis of the azide-modified peptide to the final purification of the conjugate.
Caption: Workflow for PDC synthesis using this compound.
Once administered, a peptide-drug conjugate designed for cancer therapy typically follows a specific signaling pathway to induce cell death in target cancer cells.
Caption: General signaling pathway for a PDC inducing apoptosis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of an Azide-Modified Peptide
This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of the azide functionality, use this compound in the coupling step.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the purified azide-modified peptide to an alkyne-functionalized drug.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized drug
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified peptide in a mixture of DMSO and water (e.g., 1:1 v/v) to a final concentration of 1 mM. Dissolve the alkyne-functionalized drug in DMSO to a stock concentration (e.g., 10 mM).
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution.
-
Alkyne-functionalized drug (to a final concentration of 1.2 mM).
-
THPTA stock solution (to a final concentration of 1 mM).
-
CuSO4 stock solution (to a final concentration of 0.5 mM).
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: Upon completion, purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Lyophilize the pure fractions and characterize the final PDC by mass spectrometry to confirm the conjugation and determine the drug-to-peptide ratio.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is suitable for sensitive biological molecules.
Materials:
-
Purified azide-modified peptide
-
DBCO (Dibenzocyclooctyne)-functionalized drug
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
DMSO (if needed to dissolve the drug)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM. Dissolve the DBCO-functionalized drug in a minimal amount of DMSO and then dilute into the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the DBCO-drug is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-drug. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the PDC by RP-HPLC.
-
Characterization: Characterize the final purified PDC by mass spectrometry.
References
Application Notes: Fmoc Deprotection for Peptides Containing Nε-azido-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Nε-azido-L-lysine, available as Fmoc-L-Lys(N₃)-OH, is a highly valuable building block. The side-chain azide (N₃) group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions enable the precise, site-specific conjugation of peptides to various molecules, including fluorescent probes, imaging agents, drug payloads, and polymers like PEG.[2]
A critical step in Solid-Phase Peptide Synthesis (SPPS) using this amino acid is the removal of the Nα-Fmoc protecting group to allow for peptide chain elongation. This process must be efficient and clean, without compromising the integrity of the chemically sensitive azide group. These application notes provide a detailed overview and robust protocols for the Fmoc deprotection step in the synthesis of peptides containing Nε-azido-L-lysine.
Core Principle: Stability of the Azide Group
The key consideration when working with Fmoc-L-Lys(N₃)-OH is the stability of the side-chain azide. Fortunately, the azide functional group is generally stable under the standard conditions used for Fmoc-SPPS.[1][3] This includes repeated cycles of Fmoc deprotection with piperidine and coupling reactions using common carbodiimide or phosphonium/uronium salt-based activating agents (e.g., HBTU, HATU).[3] The orthogonality of the Fmoc group (base-labile) and the acid-labile side-chain protecting groups of other amino acids is well-maintained.[4]
While the azide group is robust during the iterative synthesis cycles, it is sensitive to certain reagents, particularly thiol-based scavengers (e.g., 1,2-ethanedithiol - EDT) often used during the final TFA-mediated cleavage from the resin, which can reduce the azide to a primary amine.[3] However, for the deprotection step itself, standard protocols are highly effective.
Experimental Protocols
Reagent Preparation
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
To prepare 100 mL: Add 20 mL of piperidine to 80 mL of high-purity, peptide-synthesis-grade DMF.
-
Mix thoroughly. This solution should be prepared fresh daily for optimal performance.
-
-
Washing Solvent: N,N-Dimethylformamide (DMF), peptide-synthesis-grade.
-
Amino Acid Solution: Prepare the incoming Fmoc-amino acid (4-5 equivalents relative to resin loading) with an appropriate activating agent (e.g., HBTU, 3.8-4.8 equivalents) and a base such as N,N-Diisopropylethylamine (DIEA, 8-10 equivalents) in DMF.
Automated SPPS Protocol (Standard Cycle)
This protocol is suitable for most automated peptide synthesizers. Volumes are based on a 0.1 mmol synthesis scale.
| Step | Action | Reagent/Solvent | Volume | Duration | Repeats |
| 1 | Wash | DMF | 5 mL | 1 min | 3 |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 3 min | 1 |
| 3 | Drain | - | - | - | - |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 10-15 min | 1 |
| 5 | Drain | - | - | - | - |
| 6 | Wash | DMF | 5 mL | 1 min | 5-7 |
| 7 | Coupling | Pre-activated Fmoc-AA | 3-4 mL | 1-2 hours | 1-2* |
| 8 | Drain | - | - | - | - |
| 9 | Wash | DMF | 5 mL | 1 min | 3 |
*A second coupling (double coupling) may be necessary for sterically hindered amino acids or to ensure complete reaction.
Manual SPPS Protocol
This protocol outlines the manual synthesis process in a fritted glass reaction vessel.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1-2 hours.[5] After swelling, drain the DMF.
-
Initial Wash: Wash the resin with DMF (3 x 5 mL).
-
Fmoc Deprotection:
-
Post-Deprotection Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
-
Amino Acid Coupling: Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Repeat the cycle for the next amino acid.
Quantitative Data Summary
While specific kinetic studies on Fmoc deprotection of Nε-azido-L-lysine are not widely published, extensive use in the literature confirms that standard conditions are highly effective. The conditions below are representative of successful incorporations.
| Parameter | Condition | Expected Outcome | Source |
| Deprotection Reagent | 20% Piperidine in DMF | >99% Fmoc removal | [4][6] |
| Deprotection Time | 2 x (3 min + 10 min) | Complete deprotection without significant side reactions | [5] |
| Azide Stability | Stable to repeated cycles | Full retention of the azide group for subsequent conjugation | [1][3] |
| Monitoring | UV Absorbance of Piperidine Eluent | Strong absorbance at ~301 nm indicates Fmoc removal | [4] |
Potential Side Reactions and Considerations
While the process is generally robust, awareness of potential issues is crucial for troubleshooting.
-
Incomplete Deprotection: Insufficient deprotection time or degraded piperidine solution can lead to incomplete Fmoc removal, resulting in deletion sequences. Always use freshly prepared reagent.
-
Aspartimide Formation: For sequences containing Asp residues adjacent to the azido-lysine, the basic conditions of deprotection can promote aspartimide formation. Adding 0.1 M HOBt to the piperidine solution can help suppress this side reaction.[7]
-
Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly as one of the first two residues, cyclization to form a diketopiperazine can occur, cleaving the peptide from the resin. Using 2-chlorotrityl chloride resin can mitigate this due to its steric bulk.[7]
-
Elimination of Azide: A rare, sequence-specific side reaction involving the elimination of the azide ion has been reported for peptides with an N-terminal α-azidoaspartate residue upon treatment with deprotection reagents.[3][8][9] This is not considered a general reaction for side-chain azides like that in Nε-azido-L-lysine.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptides with N3-L-Lys(Fmoc)-OH: Cleavage and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, stability, and functionality. N3-L-Lys(Fmoc)-OH is a key building block in modern peptide chemistry, introducing a versatile azide moiety into the peptide sequence. This azide group serves as a chemical handle for various bioorthogonal conjugations, most notably the Nobel Prize-winning "click chemistry"[1], enabling the attachment of imaging agents, drug payloads, and other functional molecules.[2][3][4][5]
The successful synthesis of peptides containing this compound hinges on the critical final steps of cleavage from the solid-phase resin and subsequent purification. The primary challenge lies in preserving the integrity of the azide functional group, which is susceptible to reduction under standard cleavage conditions. This application note provides detailed protocols and data-driven recommendations for the efficient cleavage and purification of peptides containing this compound, ensuring high yield and purity of the target azide-containing peptide.
Data Presentation: Impact of Scavengers on Azide Group Stability
The selection of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is paramount to prevent the undesired reduction of the azide group to an amine. The following table summarizes the quantitative analysis of azide reduction using different scavenger cocktails. The data is adapted from a study on a peptide containing a structurally similar azido-amino acid, Fmoc-L-Orn(N3)-OH, and is highly indicative of the performance for N3-L-Lys containing peptides.[6]
Table 1: Comparison of Cleavage Cocktails and Their Effect on Azide Reduction [6]
| Cleavage Cocktail Composition (TFA/Scavenger/H₂O) | Scavenger(s) | Azide Reduction (%) | Remarks |
| 95 / 2.5 / 2.5 | Triisopropylsilane (TIS) | < 1% | Recommended. TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group. |
| 94 / 2.5 / 2.5 / 1 | Ethanedithiol (EDT) / TIS | > 50% | Not Recommended. EDT is a strong reducing agent in acidic conditions and leads to significant reduction of the azide. |
| 92.5 / 5 / 2.5 | Dithiothreitol (DTT) | ~5-10% | A less reducing thiol scavenger than EDT, but still results in some azide reduction. TIS is preferred. |
| 95 / 5 | Phenol | < 2% | Phenol can be used as a scavenger, particularly to protect tyrosine residues, and shows good compatibility with the azide group. |
Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N3-L-Lys-Containing Peptides
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer or manual synthesis.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the coupling of this compound, ensure complete dissolution and activation before adding to the resin.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol is optimized to preserve the azide functionality.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the recommended cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O . Prepare this solution fresh before use.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
-
Peptide Collection:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
-
TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.
-
Peptide Precipitation:
-
In a centrifuge tube, add a large volume of cold diethyl ether.
-
Slowly add the concentrated peptide solution to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude azide-containing peptide.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the standard method for purifying peptides to a high degree of purity.[7]
Materials:
-
Crude azide-containing peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or a water/acetonitrile mixture).
-
HPLC Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is 5% to 65% B over 30-60 minutes, but this should be optimized for each peptide.[6][8][9][10]
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the azide-containing peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Mandatory Visualizations
Workflow for the Synthesis and Application of N3-L-Lysine Peptides
Caption: Experimental workflow for the synthesis, cleavage, purification, and subsequent click chemistry application of peptides containing N3-L-Lysine.
Logical Flow for Cleavage Cocktail Selection
Caption: Decision-making flowchart for selecting an appropriate cleavage cocktail for peptides containing N3-L-Lysine.
References
- 1. lifetein.com [lifetein.com]
- 2. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. qyaobio.com [qyaobio.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. teledynelabs.com [teledynelabs.com]
Application Notes and Protocols for the Characterization of Peptides Modified with N3-L-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified amino acids into peptides is a powerful strategy in chemical biology and drug discovery. N3-L-Lys(Fmoc)-OH, an L-lysine derivative featuring an azide moiety on the side chain and an Fmoc protecting group on the alpha-amino group, is a versatile building block for solid-phase peptide synthesis (SPPS). The azide group serves as a bioorthogonal handle, enabling the selective modification of peptides through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the conjugation of a wide range of molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, to the peptide scaffold.[2]
Accurate and comprehensive analytical characterization of peptides modified with this compound is crucial to ensure the identity, purity, and structural integrity of the final product. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these modified peptides.
Analytical Techniques and Protocols
A suite of analytical techniques is employed to provide a comprehensive characterization of peptides modified with this compound. These methods interrogate different physicochemical properties of the peptide, from its mass and sequence to its purity and secondary structure.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound into a peptide sequence and for verifying the overall mass of the synthesized peptide.[3] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value | Reference |
| Molecular Weight of L-Lysine | 146.19 g/mol | [1][4][5][6][7] |
| Molecular Weight of 6-Azido-L-lysine | 172.19 g/mol | [3][8] |
| Mass Shift upon N3-L-Lys incorporation | +26.00 Da | Calculated |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 10-100 pmol/µL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 8-12 L/min at 250-350 °C).
-
Mass Range: Scan a mass range that encompasses the expected m/z of the modified peptide.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic mass of the peptide.
-
Compare the experimentally determined mass with the theoretical mass calculated for the peptide sequence containing the N3-L-Lys modification. The azide group is stable under standard SPPS and cleavage conditions.[1]
-
Tandem Mass Spectrometry (MS/MS) for Sequence Verification:
To confirm the location of the N3-L-Lys modification, tandem MS (MS/MS) can be performed. The peptide of interest is isolated in the mass spectrometer and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence and pinpoint the modified residue.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[9] The separation is based on the hydrophobicity of the peptide. The incorporation of the azido group can slightly alter the retention time of the peptide compared to its unmodified counterpart.
Quantitative Data Summary: RP-HPLC
| Parameter | Typical Value/Range |
| Column Stationary Phase | C18 or C8 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection Wavelength | 214 nm and 280 nm |
Experimental Protocol: Analytical RP-HPLC
-
System Preparation:
-
Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Equilibrate the column with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient for a 15-25 amino acid peptide might be 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.[10]
-
Detection: Monitor the absorbance at 214 nm (peptide bond) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
-
Data Analysis:
-
Integrate the peak area of the main peptide product and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the N3-L-Lys incorporation and its local environment. 1D ¹H NMR and 2D experiments like COSY and TOCSY can be used for resonance assignments.
Quantitative Data Summary: ¹H NMR
| Proton | Expected Chemical Shift (δ, ppm) |
| Lysine Side Chain CH₂ adjacent to N₃ | ~3.3 ppm (triplet) |
| Lysine Side Chain other CH₂ | 1.3 - 1.9 ppm (multiplets) |
| Peptide Backbone α-H | 3.5 - 4.5 ppm |
| Peptide Backbone Amide NH | 7.5 - 8.5 ppm |
Note: The chemical shift of the CH₂ adjacent to the azide is based on data for similar azido-amino acids and may vary slightly depending on the peptide sequence and solvent.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of a reference standard (e.g., DSS or TMS).
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D ¹H NMR experiment.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts and coupling patterns. The characteristic triplet around 3.3 ppm is a key indicator of the methylene protons adjacent to the azide group in the lysine side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of the azide functional group, which has a characteristic stretching vibration in a region of the infrared spectrum that is typically free from other peptide-related absorptions.
Quantitative Data Summary: FTIR
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Azide (N₃) | Asymmetric Stretch | ~2100 cm⁻¹ | [11] |
| Amide I | C=O Stretch | 1600-1700 cm⁻¹ | |
| Amide II | N-H Bend, C-N Stretch | 1500-1600 cm⁻¹ |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
The peptide can be analyzed as a solid (lyophilized powder) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
-
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
Accessory: ATR or transmission.
-
Spectral Range: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic sharp absorption peak around 2100 cm⁻¹, which is indicative of the azide asymmetric stretch.[11]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Peptide Synthesis and Click Chemistry
The following diagram illustrates the general workflow for synthesizing a peptide containing this compound and its subsequent modification via click chemistry.
Caption: Workflow for SPPS and Click Chemistry.
Signaling Pathway: Kinase Network Rewiring in AML
Peptides modified with lysine analogs can be used to probe and modulate cellular signaling pathways. For instance, understanding how lysine modifications affect kinase signaling is crucial in cancer research. The following diagram illustrates a simplified representation of how inhibiting a lysine-specific demethylase (LSD1) can rewire kinase signaling networks in Acute Myeloid Leukemia (AML), creating a vulnerability that can be exploited by kinase inhibitors.[12] While this example uses an inhibitor rather than a modified peptide, it highlights the central role of lysine modifications in kinase signaling, a key area of application for peptides modified with this compound for creating probes and inhibitors.
Caption: Kinase Network Rewiring in AML.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. Azido lysine | C6H13N5O2 | CID 22870046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Azido-L-lysine HCl [baseclick.eu]
- 4. scbt.com [scbt.com]
- 5. acs.org [acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Lysine | 56-87-1 [chemicalbook.com]
- 8. 6-Azido-L-lysine HCl, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Targeting the lysine-specific demethylase 1 rewires kinase networks and primes leukemia cells for kinase inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N3-L-Lys(Fmoc)-OH Storage and Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-L-Lys(Fmoc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of bioorthogonal handles for peptide modification and conjugation. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This document provides detailed guidelines on the recommended storage conditions, long-term stability considerations, and experimental protocols to assess the integrity of this compound.
Introduction
N-(9-fluorenylmethoxycarbonyl)-L-azidolysine, or this compound, is a derivative of the amino acid lysine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, which is base-labile and ideal for SPPS, and an azido group on the side chain. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for peptide labeling, cyclization, and the synthesis of peptide-drug conjugates.
The stability of this compound is influenced by several factors, including temperature, light, moisture, and chemical environment. Degradation of this reagent can lead to impurities in the final peptide product, affecting its yield, purity, and biological activity. Therefore, proper storage and handling are crucial.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is essential to adhere to the recommended storage conditions provided by various suppliers. While specific recommendations may vary slightly, the general consensus is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Minimizes thermal degradation of both the Fmoc group and the azide functionality.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation and degradation from atmospheric moisture.[3] |
| Light | Protect from light | The Fmoc group can be light-sensitive, and prolonged exposure may lead to degradation.[3][4] |
| Moisture | Keep container tightly sealed and in a dry environment | Moisture can lead to hydrolysis of the Fmoc group and potentially react with the azide. |
| Form | Solid (lyophilized powder) | Storing in solution is not recommended for long-term as it accelerates degradation. |
Note: Before use, it is critical to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise its stability.[5]
Long-Term Stability and Potential Degradation Pathways
While specific quantitative long-term stability data for this compound is not extensively published, understanding its potential degradation pathways is key to ensuring its quality over time. The primary sites of instability are the Fmoc protecting group and the azide functional group.
Fmoc Group Instability
The Fmoc group is notoriously susceptible to basic conditions, which is the principle behind its removal during SPPS. However, exposure to even weak bases or certain nucleophiles during storage can lead to premature deprotection. Additionally, Fmoc-protected amino acids can be sensitive to high temperatures and light.
Azide Group Instability
The azide group is generally stable under standard SPPS conditions, including exposure to trifluoroacetic acid (TFA) and piperidine.[1] However, it is sensitive to reducing environments and high temperatures. Exposure to reducing agents can lead to the reduction of the azide to an amine.
Potential Degradation Pathways Diagram
References
- 1. drake.edu [drake.edu]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with N3-L-Lys(Fmoc)-OH
Welcome to the technical support center for optimizing click chemistry reactions involving N3-L-Lys(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an amino acid derivative used in peptide synthesis and bioconjugation.[1][2] It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it suitable for solid-phase peptide synthesis (SPPS).[2][] The key feature is the azide group (-N3) on the lysine side chain, which serves as a reactive handle for "click chemistry" reactions.[1][2] This allows for the precise attachment of molecules containing an alkyne group, such as fluorescent probes, polymers, or therapeutic agents.[2]
Q2: Which types of click chemistry can be used with this compound?
A2: this compound is compatible with the two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.[4][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source and a reducing agent.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN).[4][5] The ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it ideal for use in biological systems where copper toxicity is a concern.[6][7]
Q3: Is the azide group on this compound stable during solid-phase peptide synthesis (SPPS)?
A3: Yes, the azide functional group is stable under the standard conditions of Fmoc-based SPPS. This includes exposure to mild bases like piperidine for Fmoc deprotection and acidic conditions for cleavage from the resin.[2][8] The azide group does not require a protecting group during peptide synthesis.[9]
Q4: When should the Fmoc group be removed?
A4: The timing of Fmoc group removal depends on the experimental design.[7]
-
During SPPS: The Fmoc group is removed at each cycle to allow for the coupling of the next amino acid in the peptide sequence.[7]
-
Post-Synthetic Modification: If the click reaction is performed after the peptide has been synthesized, the Fmoc group can be removed either before or, in some cases, simultaneously with the click reaction.[7] Some on-resin cyclization protocols have successfully used piperidine in the CuAAC reaction mixture to deprotect the amine and facilitate the click reaction at the same time.[7]
Troubleshooting Guide
This section addresses common issues encountered during click chemistry reactions with this compound.
Q5: I am observing a low or no yield of my desired product. What are the potential causes?
A5: Low reaction yield is a frequent issue with several possible causes. Refer to the troubleshooting workflow below and the summary table for potential solutions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all buffers and solvents are freshly degassed.[8] The use of a Cu(I)-stabilizing ligand like THPTA or TBTA can improve reaction efficiency.[10] |
| Degraded Reducing Agent | Sodium ascorbate is used to reduce Cu(II) to Cu(I). Its solutions are prone to degradation and should be prepared fresh immediately before each reaction.[7][8] Use a stoichiometric excess (e.g., 2-5 equivalents) relative to the copper source.[8] |
| Poor Reactant Solubility | Poor solubility of the azide or alkyne partner can significantly slow down the reaction.[11] Consider adding organic co-solvents such as DMSO, DMF, or t-butanol. |
| Peptide Aggregation | Peptides, especially those with hydrophobic or charged sequences, can aggregate, making the reactive groups inaccessible.[8] Adding organic co-solvents or using microwave-assisted synthesis can help break up aggregates.[8] For PNA conjugates, performing HPLC purification at elevated temperatures (e.g., 55-60 °C) can also mitigate aggregation.[11] |
| Incorrect Stoichiometry | Ensure a slight excess (e.g., 1.5-3 equivalents) of the smaller, non-peptide reaction partner is used to drive the reaction to completion.[8] |
| Suboptimal pH | The optimal pH for CuAAC is typically between 4 and 7.[11] Highly acidic or basic conditions can lead to side reactions or degradation of reactants.[11] |
| Presence of Inhibitors | Chelating agents (like EDTA) or thiols in your sample can interfere with the copper catalyst.[11] Ensure your starting materials are purified to remove these substances. |
Q6: My reaction is producing significant side products. How can I improve specificity?
A6: Side product formation is often due to oxidative processes or reactant instability.
| Side Product/Reaction | Cause | Recommended Solution |
| Alkyne Homodimerization | This occurs when Cu(I) is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes.[7] | Ensure the reaction is thoroughly deoxygenated and that a sufficient excess of the reducing agent (sodium ascorbate) is present. Using a stabilizing ligand can also help maintain the copper in its active Cu(I) state.[7] |
| Degradation of Peptide/Protein | Reactive oxygen species generated during the CuAAC reaction can damage sensitive amino acid residues. | The addition of a copper-stabilizing ligand and aminoguanidine can help protect biomolecules from oxidation.[12] |
| Premature Cleavage of Protecting Groups | If performing the click reaction on-resin with simultaneous Fmoc deprotection (using piperidine), the basic conditions may affect other base-labile protecting groups.[7] | Use orthogonal protecting groups that are stable to piperidine if they need to remain intact. Alternatively, perform the click reaction in solution after cleavage and purification.[7] |
Experimental Protocols
Protocol 1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for performing a click reaction on a peptide containing this compound that is still attached to the solid-phase resin.
Materials:
-
Peptide-resin containing this compound
-
Alkyne-modified molecule (5 eq.)
-
Copper(I) source (e.g., CuI, CuSO4) (0.5-1 eq.)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) (1-5 eq. relative to copper)
-
Sodium Ascorbate (2-5 eq. relative to copper)
-
N,N-Diisopropylethylamine (DIPEA) (2 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel for 30 minutes.[10]
-
Reagent Addition: In a separate vial, dissolve the alkyne-modified molecule, copper source, and ligand in DMF. Add this solution to the swollen resin. Add DIPEA to the resin slurry.[10]
-
Reaction Initiation: In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution to the resin mixture to initiate the reaction.[10]
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. If the alkyne-modified molecule is light-sensitive, protect the reaction vessel from light.[10]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper salts.[10]
-
Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin, followed by purification using reverse-phase HPLC.[10]
Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling a purified peptide containing this compound in a solution.
Materials:
-
Purified peptide containing this compound
-
Alkyne-modified molecule (1.5 eq.)
-
Copper(II) Sulfate (CuSO4) (0.1 eq.)
-
Sodium Ascorbate (0.5 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq.)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (if needed to dissolve the alkyne)
Procedure:
-
Prepare Reactant Solutions: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the alkyne-modified molecule in DMSO, and then dilute it with the reaction buffer.[10]
-
Prepare Catalyst Stock Solutions: Prepare stock solutions of CuSO4 and the ligand (THPTA or TBTA). Prepare a stock solution of sodium ascorbate in water immediately before use.[10]
-
Reaction Setup: In a reaction tube, add the peptide solution, followed by the alkyne solution. Add the ligand solution, and then the CuSO4 solution.[10][12]
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10][12]
-
Reaction: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or LC-MS.[7][10]
-
Purification: Once the reaction is complete, purify the product using reverse-phase HPLC.
Optimization Data for CuAAC Reactions
The following table provides typical concentration ranges and conditions for optimizing CuAAC reactions. The optimal conditions will be specific to the substrates being used.
| Parameter | Typical Range | Notes |
| Limiting Reactant Concentration | 50 µM - 1 mM | Higher concentrations generally lead to faster reaction rates.[7] |
| Excess Reagent (Alkyne) | 1.5 - 10 equivalents | A slight excess of the smaller molecule can drive the reaction to completion.[8] |
| Copper(II) Sulfate | 0.1 - 1.0 equivalents | The catalytic amount of copper needed can vary. |
| Reducing Agent (Sodium Ascorbate) | 2 - 5 equivalents (relative to copper) | A sufficient excess is needed to maintain copper in the Cu(I) state. Should be prepared fresh.[8] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to copper) | A 1:5 molar ratio of Cu:Ligand is often recommended to stabilize the catalyst and protect biomolecules.[7] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by HPLC or LC-MS.[7] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at room temperature. |
| Solvent | Aqueous buffer with co-solvents (DMSO, DMF, t-butanol) | The choice of co-solvent depends on the solubility of the reactants. |
References
- 1. Click chemistry aided synthesis of 1,4-substituted 1,2,3-triazole based N-Fmoc protected epsilon-amino acids: isolation, characterization and synthesis of novel triazole based unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incomplete Fmoc Removal from N3-L-Lys(Fmoc)-OH Containing Peptides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection during the synthesis of peptides containing Nα-Fmoc-Nε-azido-L-lysine (N3-L-Lys(Fmoc)-OH). The azide group on the lysine side chain is stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions, including Fmoc deprotection with piperidine.[1][2] Therefore, issues with incomplete Fmoc removal are typically attributed to factors related to the peptide sequence and synthesis conditions rather than the azido functionality itself.
Troubleshooting Guide
Issue: Incomplete Fmoc Deprotection
Symptom: A negative or weak Kaiser test (yellow or light blue beads) is observed after the deprotection step.[3] Subsequent HPLC/MS analysis of the cleaved peptide reveals the presence of the Fmoc-protected peptide (mass increase of +222 Da) and/or deletion sequences where the subsequent amino acid failed to couple.[4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions | Rationale |
| Peptide Aggregation | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 2 x 10 min to 2 x 20 min).[5] 2. "Double Deprotection": Perform a complete deprotection cycle twice before proceeding to the coupling step.[6] 3. Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is more effective at disrupting secondary structures.[4] | Aggregated peptide chains on the resin can physically block the N-terminal Fmoc group, hindering access by the deprotection reagent. Longer reaction times and stronger solvents can help to break up these aggregates.[6] |
| Steric Hindrance | 1. Use a Stronger Base: Add 1-2% (v/v) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF deprotection solution.[5] 2. Increase Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C), monitoring carefully for side reactions. | Bulky amino acids near the N-terminus can sterically impede the approach of the piperidine molecule. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[5][7] |
| Poor Resin Swelling/Solvation | 1. Ensure Adequate Swelling: Swell the resin in the synthesis solvent (DMF or NMP) for at least 30-60 minutes before the first deprotection step.[3][6] 2. Use a Chaotropic Salt: In severe cases, adding a low concentration of a chaotropic salt like LiCl to the deprotection solution can help improve solvation. | Insufficient swelling of the resin matrix can limit the diffusion of reagents to the growing peptide chain.[4] |
| Degraded Deprotection Reagent | 1. Use Fresh Piperidine Solution: Prepare the 20% piperidine in DMF solution fresh daily. Piperidine can degrade over time, leading to reduced efficacy. | The basicity of the deprotection solution is critical for efficient Fmoc removal. Degraded piperidine will have a lower effective concentration of the active base. |
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable to standard Fmoc deprotection conditions?
A1: Yes, the azide group is chemically stable and fully compatible with standard SPPS protocols. It is resistant to treatment with 20% piperidine in DMF and also to the final cleavage from the resin with trifluoroacetic acid (TFA).[1][2]
Q2: How can I detect incomplete Fmoc deprotection?
A2: Several methods can be employed:
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a common method to detect free primary amines. A blue color indicates a successful deprotection, while a yellow color suggests the Fmoc group is still present.[3]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm.[8] A lack of or reduced absorbance can indicate a problem.
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin is the most definitive method. Incomplete deprotection will result in a peak corresponding to the mass of the peptide plus the Fmoc group (+222.2 Da).[4]
Q3: What are the consequences of incomplete Fmoc removal?
A3: The primary consequence is the formation of deletion sequences. If the Fmoc group is not removed, the N-terminal amine is not available for the next amino acid coupling, leading to a peptide that is missing one or more amino acids.[3] These impurities can be difficult to separate from the desired full-length peptide, reducing the overall yield and purity.
Q4: When should I consider using DBU for Fmoc deprotection?
A4: The use of 1-2% DBU in the piperidine deprotection solution is recommended for "difficult" sequences that are prone to aggregation or contain sterically hindered amino acids.[5] DBU is a much stronger base than piperidine and can significantly accelerate the deprotection reaction.[7] However, it should be used with caution as it can promote side reactions, such as aspartimide formation in sequences containing aspartic acid.[7]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[6]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully covered. Agitate for 5-10 minutes at room temperature.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.[3]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes at room temperature. Monitor the reaction progress carefully.[3]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of DBU and piperidine.[3]
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Take a small sample of the peptide-resin (10-15 beads) in a small test tube.[9]
-
Add Reagents: Add 2-3 drops of each of the following solutions:
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[9]
-
Observation:
-
Positive Result (Free Amine): Intense blue color on the beads and in the solution.
-
Negative Result (Fmoc Protected): Yellow or colorless beads and solution.[8]
-
Protocol 4: HPLC Analysis for Incomplete Deprotection
-
Sample Cleavage: Take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[4]
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.[10]
-
Detection: Monitor UV absorbance at 220 nm (for the peptide backbone) and 301 nm (to detect the Fmoc group).[10] The Fmoc-protected peptide will typically elute later than the deprotected peptide.
-
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: A stepwise workflow for troubleshooting.
Caption: Methods for detecting incomplete Fmoc removal.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perlan.com.pl [perlan.com.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of Peptides Containing N3-L-Lys(Fmoc)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing N3-L-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of on-resin peptide aggregation during synthesis?
A: On-resin aggregation can manifest in several ways. A primary physical indicator is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[1][2] In automated synthesizers with UV monitoring of Fmoc deprotection, aggregation can be identified by a flattened and broadened UV absorbance profile. Furthermore, traditional colorimetric tests for reaction completion, such as the Kaiser or TNBS tests, may provide false negative results, indicating a complete reaction when, in reality, the N-terminus of the growing peptide chain is inaccessible due to aggregation.
Q2: Are my slow and incomplete coupling and/or deprotection reactions a sign of aggregation?
A: Yes, sluggish or incomplete coupling and deprotection steps are classic symptoms of on-resin aggregation.[1] The formation of intermolecular secondary structures, like β-sheets, causes the peptide chains to associate with one another, which can physically obstruct the reactive sites. This steric hindrance prevents reagents from efficiently accessing the N-terminus for subsequent deprotection and coupling reactions, leading to lower yields and the accumulation of deletion byproducts.
Q3: Does the incorporation of this compound increase the risk of peptide aggregation?
A: The incorporation of this compound can increase the risk of peptide aggregation due to a change in the physicochemical properties of the amino acid side chain. The replacement of a standard lysine residue with azido-lysine eliminates the positive charge of the lysine's side-chain amine group at physiological pH.[3] This reduction in charge can lead to a decrease in the overall solubility of the peptide and a higher propensity for aggregation, particularly in sequences that are already hydrophobic or aggregation-prone.[3]
Q4: How does the hydrophobicity of azido-lysine compare to standard lysine?
A: Azido-lysine (N3K) is significantly more hydrophobic than lysine. The replacement of the hydrophilic, charged amine group with a more neutral azide group reduces the peptide's interaction with polar solvents. This increased hydrophobicity can contribute to the formation of secondary structures and subsequent aggregation.[3]
Troubleshooting Guide for On-Resin Aggregation
If you suspect on-resin aggregation during the synthesis of a peptide containing this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Diagnosis and Immediate Actions
The first step is to confirm if aggregation is occurring and to attempt simple modifications to the synthesis conditions.
Troubleshooting Workflow for On-Resin Peptide Aggregation
References
Technical Support Center: Purification of Peptides Modified with N3-L-Lys(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides modified with N3-L-Lys(Fmoc)-OH.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of azide-modified peptides.
Problem 1: Loss of Azide Functionality (Reduction to Amine)
Question: My mass spectrometry (MS) analysis shows a significant peak at the expected mass of my peptide minus 26 Da. What is the likely cause and how can I prevent this?
Answer: A mass loss of 26 Da strongly indicates the reduction of the azide group (-N3) to a primary amine (-NH2). This is a common side reaction during the final cleavage and deprotection step, especially when using certain cleavage cocktails.
Primary Cause: The use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail is the most frequent cause of azide reduction.[1]
Solutions:
-
Scavenger Selection: Avoid using EDT. A recommended "azide-safe" cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.[1] If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT and results in significantly less azide reduction.[1]
-
On-Resin Diazotransfer: As an alternative to incorporating this compound during synthesis, you can synthesize the peptide with a lysine residue protected by a group that can be removed orthogonally (e.g., Alloc). After chain assembly, the protecting group is removed, and the free amine is converted to an azide on the solid support before cleavage.[1]
Problem 2: Poor Peak Shape in RP-HPLC (Peak Broadening or Tailing)
Question: My target peptide peak in the RP-HPLC chromatogram is broad or shows significant tailing. What are the potential causes and how can I improve the peak shape?
Answer: Poor peak shape can result from a variety of factors related to the peptide itself, the HPLC system, or the methodology.
Potential Causes and Solutions:
| Cause | Solution |
| Peptide Aggregation | Peptides containing hydrophobic residues, including azidolysine which is more hydrophobic than lysine, can be prone to aggregation.[2] To mitigate this, try dissolving the crude peptide in a stronger solvent like neat TFA or formic acid before diluting it with the initial mobile phase. Sonication can also help to break up aggregates. |
| Secondary Interactions with Stationary Phase | Residual free silanol groups on the silica-based stationary phase can interact with the peptide, leading to tailing. Ensure that a high-purity, end-capped column is being used. The addition of 0.1% TFA to the mobile phases helps to suppress these interactions. |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can also affect peak shape; for most peptide purifications, a low pH (around 2) maintained by 0.1% TFA is optimal. |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize the flow path length and use tubing with a narrow internal diameter. |
Problem 3: Co-elution of the Target Peptide with Impurities
Question: I am having difficulty separating my target azide-modified peptide from closely eluting impurities during RP-HPLC. How can I improve the resolution?
Answer: Co-elution often occurs when impurities have similar hydrophobicities to the target peptide.
Solutions:
-
Optimize the Gradient: A shallower gradient around the elution point of your target peptide can increase the separation between closely eluting species. For example, if your peptide elutes at 40% acetonitrile (ACN) with a 1%/min gradient, try a gradient of 0.5%/min from 35% to 45% ACN.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol. The different selectivity of these solvents can alter the elution order and improve the resolution of co-eluting peaks.
-
Alternative Chromatography: If RP-HPLC is insufficient, consider an orthogonal purification method such as ion-exchange chromatography (IEX) to separate based on charge, followed by a final RP-HPLC polishing step.
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: Yes, the azide group is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of TFA-mediated cleavage from the resin.[3][4] The primary concern for its stability is the choice of scavengers used during the final cleavage step.[1]
Q2: How does the incorporation of N3-L-Lys affect the hydrophobicity and retention time of a peptide in RP-HPLC?
A2: The replacement of a lysine residue with azidolysine increases the hydrophobicity of the peptide.[2] This is because the positively charged primary amine of the lysine side chain, which contributes to the overall polarity of the peptide, is replaced by the more neutral and hydrophobic azide group. Consequently, a peptide containing N3-L-Lys will typically have a longer retention time in RP-HPLC compared to its unmodified lysine-containing counterpart under identical chromatographic conditions.[2]
Illustrative Hydrophobicity Comparison
| Amino Acid Residue | Relative Hydrophobicity | Expected Impact on RP-HPLC Retention Time |
| Lysine (Lys) | Hydrophilic | Shorter retention time |
| Azidolysine (N3-Lys) | More Hydrophobic | Longer retention time[2] |
Q3: What are the expected purity and yield for peptides modified with this compound?
A3: The final purity and yield are highly dependent on the peptide sequence, the success of the synthesis, and the purification strategy. After a single purification step by preparative RP-HPLC, it is common to achieve a purity of >95%. The overall yield can vary significantly, typically ranging from 10% to 30% after synthesis and purification. For complex or aggregation-prone peptides, the yield may be lower. Solid-Phase Extraction (SPE) is generally used for desalting or as a preliminary purification step and will typically result in lower purity compared to RP-HPLC but with a higher recovery.
Comparison of Purification Methods
| Method | Typical Purity | Typical Yield/Recovery | Application |
| RP-HPLC | >95% | Lower | High-purity applications |
| SPE | 60-80% | Higher | Desalting, crude pre-purification |
Q4: Can I use Solid-Phase Extraction (SPE) to purify my azide-modified peptide?
A4: Yes, SPE is a useful technique for the initial cleanup of crude azide-modified peptides.[5] It is effective for desalting and removing many of the small molecule impurities from the cleavage cocktail. However, SPE typically does not provide the resolution needed to separate the target peptide from closely related impurities like deletion or truncated sequences. Therefore, for applications requiring high purity, SPE should be followed by a final purification step using RP-HPLC.
Experimental Protocols
Protocol 1: Azide-Safe Cleavage and Deprotection
This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while preserving the integrity of the azide group.
Reagents:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS). Prepare fresh.
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle vortexing.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes) and carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Air-dry the peptide pellet in a fume hood to remove residual ether. The peptide is now ready for purification.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
Materials:
-
Crude azide-modified peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of a stronger solvent like formic acid or a higher concentration of acetonitrile, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 220 nm and 280 nm).
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure target peptide.
-
Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the purified peptide as a white, fluffy powder.
Protocol 3: Solid-Phase Extraction (SPE) for Desalting and Pre-purification
Materials:
-
Crude azide-modified peptide
-
C18 SPE cartridge
-
Activation Solvent: 100% acetonitrile
-
Equilibration Buffer: 0.1% TFA in water
-
Wash Buffer: 0.1% TFA in water
-
Elution Buffers: Stepwise gradients of acetonitrile in 0.1% TFA in water (e.g., 10%, 20%, 30%, 40%, 50%, 60% ACN)
Procedure:
-
Cartridge Conditioning: Activate the C18 SPE cartridge by passing through 5-10 mL of the Activation Solvent. Then, equilibrate the cartridge with 5-10 mL of the Equilibration Buffer. Do not let the cartridge go dry.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of the Equilibration Buffer and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of the Wash Buffer to remove salts and very polar impurities.
-
Elution: Elute the peptide using a stepwise gradient of increasing acetonitrile concentration. Collect each elution step as a separate fraction.
-
Fraction Analysis: Analyze the eluted fractions by analytical RP-HPLC or mass spectrometry to identify the fraction(s) containing the highest concentration of the target peptide.
-
Further Purification: The enriched fraction(s) can be lyophilized and then subjected to RP-HPLC for final purification.
Visualizations
Caption: General workflow for the synthesis and purification of azide-modified peptides.
Caption: Troubleshooting decision tree for purifying azide-modified peptides.
References
Technical Support Center: Steric Hindrance Effects with N3-L-Lys(Fmoc)-OH in Peptide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, N3-L-Lys(Fmoc)-OH, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to couple?
This compound is an L-lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with an azido (-N3) group. The primary challenge in its use arises from steric hindrance. The bulky Fmoc protecting group, combined with the spatial arrangement of the lysine side chain, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions.
Q2: How do I know if the coupling of this compound is incomplete?
Incomplete coupling can be identified by several indicators:
-
Positive Kaiser Test: A qualitative test that detects free primary amines. A blue or purple color on the resin beads after the coupling step indicates that the N-terminal amine of the growing peptide is still available and has not reacted with the incoming this compound.
-
Mass Spectrometry (MS) Analysis of the Crude Peptide: The presence of a significant peak corresponding to a deletion sequence (the peptide without the this compound residue) is a clear sign of failed coupling.
-
HPLC Analysis of the Crude Peptide: A complex chromatogram with multiple peaks, including a prominent peak for the deletion sequence, suggests low coupling efficiency.
Q3: Is the azide group on this compound stable during standard Fmoc-SPPS conditions?
The azide group is generally stable under the standard conditions of Fmoc-SPPS, including repeated cycles of Fmoc deprotection with piperidine and coupling reactions.[1][2] However, the azide group can be sensitive to certain conditions, particularly during the final cleavage and deprotection step.
Q4: What are the potential side reactions associated with this compound?
The most common side reaction is the reduction of the azide group to a primary amine (-NH2) during the final cleavage from the resin, especially when using cleavage cocktails containing certain scavengers like thiols.[1][3] This results in a product with a mass difference of -26 Da compared to the desired azide-containing peptide. There have also been rare, sequence-specific reports of azide elimination during Fmoc deprotection when an α-azidoaspartate residue is at the N-terminus.[1][4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Steric Hindrance: The bulky nature of this compound is impeding the reaction. | 1. Switch to a more potent coupling reagent: Use aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU. 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[6] 3. Increase the coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminal amine. | 1. Change the solvent: Use a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). 2. Incorporate a chaotropic salt: Add a salt like LiCl to the coupling reaction to disrupt secondary structures. | |
| Low yield of the desired peptide and presence of deletion sequence in MS | Incomplete Coupling: As above. | Follow the recommendations for a positive Kaiser test. |
| Suboptimal Activation: The coupling reagent may not be efficiently activating the this compound. | 1. Ensure fresh reagents: Use high-quality, fresh coupling reagents and solvents. 2. Optimize reagent equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). | |
| Mass corresponding to the amine (-NH2) instead of the azide (-N3) is observed in MS | Azide Reduction: The azide group was reduced during the final cleavage step. | 1. Modify the cleavage cocktail: Avoid using thiol-based scavengers like dithiothreitol (DTT) or ethanedithiol (EDT).[3] Use triisopropylsilane (TIS) as the primary scavenger. A recommended cocktail is 95% TFA, 2.5% Water, and 2.5% TIS. |
Data Presentation: Comparison of Coupling Reagents
While direct quantitative data for this compound is limited in the literature, the following table provides a representative comparison of coupling reagents based on their performance with other sterically hindered amino acids. The efficiency is highly dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Relative Coupling Efficiency (Sterically Hindered Residues) | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | 60 - 120 | Moderate | Cost-effective, low risk of racemization. | Slower, can form N-acylurea byproduct. |
| HBTU | Aminium/Uronium | 30 - 60 | High | Fast and efficient. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Aminium/Uronium | 20 - 45 | Very High | Highly reactive, excellent for hindered couplings, low racemization. | Higher cost, potential for guanidinylation. |
| HCTU | Aminium/Uronium | 20 - 45 | Very High | Similar reactivity to HATU, often more soluble. | Higher cost. |
| COMU | Aminium/Uronium | 15 - 40 | Very High | Very high reactivity, safer byproducts than benzotriazole-based reagents.[6] | Higher cost. |
| PyAOP | Phosphonium | 30 - 60 | Very High | Highly effective for hindered couplings, no risk of guanidinylation. | Byproducts can be difficult to remove. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard method for coupling this compound to a resin-bound peptide using HATU as the coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1-minute washes).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the reaction vessel containing the swollen and washed resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads for a Kaiser test (see Protocol 3) to check for completion.
-
If the Kaiser test is negative (yellow beads), proceed to washing. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove excess reagents and byproducts.
-
If the Kaiser test is positive (blue beads), consider performing a double coupling (see Protocol 2).
-
Protocol 2: Double Coupling Strategy for this compound
This protocol is recommended if the initial coupling is incomplete, as indicated by a positive Kaiser test.
Procedure:
-
First Coupling:
-
Perform the initial coupling of this compound as described in Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2.1 and 2.2).
-
Add this fresh solution to the washed resin and agitate for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
-
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.
Materials:
-
Resin sample (a few beads)
-
Small glass test tube
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Sample Preparation:
-
Take a small sample of resin beads (5-10 mg) and place them in a clean test tube.
-
Wash the beads with ethanol (2 x 1 mL) and decant the solvent.
-
-
Reagent Addition:
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
-
Heating:
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
-
Observation and Interpretation:
-
Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless. This indicates the absence of free primary amines.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color. This indicates the presence of free primary amines and that the coupling reaction is incomplete.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Standard experimental workflow for coupling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry of N3-L-Lys(Fmoc)-OH Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected mass shifts in the mass spectrometry of peptides containing N3-L-Lys(Fmoc)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound, also known as Fmoc-L-azidolysine, is an amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain.[1] The key feature of this compound is the azido (-N3) group on the lysine side chain. This azide group is a versatile chemical handle for "click chemistry," a type of bioorthogonal reaction that allows for the precise and efficient attachment of molecules like fluorescent dyes, drugs, or imaging agents to the peptide.[1][2]
Q2: Is the azide group on this compound stable during standard peptide synthesis and cleavage?
A2: The azide group is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of Fmoc deprotection with piperidine and standard coupling reactions.[3] It is also stable to the trifluoroacetic acid (TFA) cocktails typically used for cleaving the peptide from the resin support.[3] However, certain conditions, particularly the presence of reducing agents, can lead to the degradation of the azide group.[1]
Q3: What are the most common expected mass shifts associated with this compound peptides?
A3: The most commonly anticipated and intentional mass shift occurs after the successful "click" reaction. For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the mass of the alkyne-containing molecule will be added to the peptide. Unintentional, but known, modifications include the reduction of the azide group to an amine, resulting in a mass loss of 28 Da (N3 vs. NH2).
Troubleshooting Guide: Unexpected Mass Shifts
This guide will help you diagnose and resolve unexpected mass shifts observed during the mass spectrometry analysis of your this compound containing peptides.
Issue 1: Observation of a Mass Loss of 28 Da
Symptom: The mass spectrum shows a significant peak at M-28 Da, where M is the expected mass of the peptide.
Potential Cause: Reduction of the azide group (-N3) to a primary amine (-NH2). This is a common side reaction, especially during the final cleavage and deprotection step if certain scavengers are used. Thiol-based scavengers, in particular, can promote this reduction.
Troubleshooting Steps:
-
Review Cleavage Cocktail:
-
Avoid using reducing scavengers like dithiothreitol (DTT) if azide integrity is critical.
-
Consider using scavengers less prone to reducing azides, such as triisopropylsilane (TIS) and water.
-
-
Optimize Cleavage Conditions:
-
Minimize the cleavage time to what is necessary for complete removal of protecting groups and resin cleavage.
-
Perform the cleavage at room temperature, as elevated temperatures can increase the rate of side reactions.[1]
-
-
Alternative Cleavage Strategy: If the reduction persists, consider a two-step cleavage process where the majority of protecting groups are removed under conditions that preserve the azide, followed by a second specific deprotection step if necessary.
Issue 2: Unexpected Mass Additions (Adducts)
Symptom: The mass spectrum displays peaks at M+X, where M is the expected mass and X is an unexpected mass addition. These are often more pronounced in electrospray ionization (ESI) mass spectrometry.
Potential Causes and Solutions:
| Mass Shift (Da) | Potential Cause | Troubleshooting Steps |
| +22 | Sodium adduct ([M+Na]+) | Use high-purity, LC-MS grade solvents and reagents. Avoid using glassware that has been washed with detergents containing sodium salts. Prepare fresh mobile phases. |
| +38 | Potassium adduct ([M+K]+) | Similar to sodium adducts, ensure high purity of all reagents and solvents. Potassium is a common contaminant. |
| +18 | Water adduct ([M+H2O+H]+) | Optimize desolvation parameters in the mass spectrometer, such as increasing the drying gas temperature or flow rate. |
| +41 | Acetonitrile adduct ([M+ACN+H]+) | This is common when acetonitrile is used as a mobile phase. Optimize source conditions to minimize adduct formation. Consider lowering the acetonitrile concentration in the mobile phase if chromatographically feasible. |
| Variable | Solvent clusters | Ensure proper nebulization and desolvation in the ESI source. |
Experimental Protocol: LC-MS/MS Analysis of N3-L-Lys Peptides
This protocol provides a general framework for the analysis of peptides containing N3-L-Lys. Optimization will be required for specific peptides and instrumentation.
-
Sample Preparation:
-
Following cleavage and precipitation, dissolve the crude or purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material before transferring to an autosampler vial.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid (LC-MS grade).
-
Gradient: A typical gradient would be a linear increase from 5% to 60% B over 30 minutes, followed by a wash at high organic and re-equilibration.
-
Flow Rate: 200-400 µL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying, and sheath gas) to maximize signal and minimize adduct formation.
-
Issue 3: In-source Fragmentation or Decay
Symptom: Observation of fragment ions in the MS1 spectrum, or an unusually complex MS/MS spectrum that is difficult to interpret. This can be more common in MALDI-TOF-MS.
Potential Cause: The peptide is fragmenting within the ion source before mass analysis. This "in-source decay" (ISD) or "in-source fragmentation" can be influenced by the matrix used (in MALDI), the laser power (MALDI), or the cone voltage (ESI).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Issue 4: Unexpected Mass Shifts Due to Other Modifications
Symptom: The mass spectrum shows peaks with mass shifts that do not correspond to common adducts or azide reduction.
Potential Cause: Other chemical modifications can occur during synthesis, cleavage, or sample handling.
Common Unexpected Modifications:
| Mass Shift (Da) | Potential Modification | Potential Source |
| +14 | Methylation | Can be a biological modification or an artifact from solvents like methanol. |
| +28 | Dimethylation | Similar to methylation. |
| +42 | Acetylation | Can occur if acetic anhydride is used for capping and is not completely removed. |
| +57 | Carbamidomethylation | If iodoacetamide is used for cysteine alkylation, it can sometimes modify other nucleophilic residues like lysine. |
| +16 | Oxidation | Particularly common for methionine and tryptophan residues, but can occur on other residues under oxidative conditions. |
Troubleshooting Steps:
-
Review Synthesis and Cleavage Protocols: Carefully check all reagents and procedures for potential sources of unintended modifications.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain an accurate mass of the modification. This can help to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the modified peptide to pinpoint the location of the modification on the peptide sequence.
-
Control Experiments: Synthesize a control peptide without the N3-L-Lys residue to see if the unexpected modification still occurs.
Signaling Pathways and Experimental Workflows
Workflow for Identifying Unexpected Mass Shifts:
Caption: Workflow for the identification of unexpected mass shifts.
By following these troubleshooting guides and utilizing the provided protocols and workflows, researchers can more effectively diagnose and resolve unexpected mass shifts in the mass spectrometry of this compound peptides, leading to more accurate and reliable experimental results.
References
Improving the solubility of peptides containing N3-L-Lys(Fmoc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing N3-L-Lys(Fmoc)-OH. The information provided addresses common solubility challenges and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound poorly soluble in aqueous solutions?
A1: The solubility of peptides is largely determined by their amino acid composition. Peptides containing this compound often exhibit poor aqueous solubility due to two main factors:
-
Presence of the Fmoc group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side chain is large and highly hydrophobic. This group is stable under standard trifluoroacetic acid (TFA) cleavage conditions used in solid-phase peptide synthesis (SPPS), and therefore remains on the final peptide, significantly increasing its overall hydrophobicity.
-
Neutral Azide Moiety: The azide (N3) group on the lysine side chain is neutral. In contrast, a standard lysine residue has a positively charged amino group at physiological pH, which enhances interaction with water and improves solubility. The replacement of this charged group with a neutral one reduces the peptide's overall polarity.[1][2]
Q2: What is the first step I should take when I encounter solubility issues with my peptide?
A2: Before attempting to dissolve the entire batch of your lyophilized peptide, it is highly recommended to perform a small-scale solubility test.[3] This will help you determine the optimal solvent system without risking your entire sample. Start with a small, accurately weighed amount of the peptide (e.g., 1 mg).
Q3: Which solvents are recommended for dissolving peptides containing this compound?
A3: Due to their hydrophobic nature, these peptides often require organic co-solvents for initial solubilization. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent, and then slowly dilute the solution with your desired aqueous buffer.
Commonly used organic solvents include:
For peptides containing methionine or cysteine, it is advisable to avoid DMSO as it can cause oxidation.[6] In such cases, DMF or ACN are better alternatives.
Q4: Can I improve the solubility of my peptide by adjusting the pH?
A4: Adjusting the pH can be an effective strategy for improving the solubility of many peptides. However, for peptides containing this compound, the impact of pH adjustment might be less pronounced due to the dominant hydrophobicity of the Fmoc group and the neutrality of the azide group. The overall charge of your peptide will depend on the other amino acid residues in the sequence.
-
For acidic peptides (net negative charge), you can try dissolving them in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
For basic peptides (net positive charge), a slightly acidic buffer (e.g., 10% acetic acid) may improve solubility.[3]
Always perform a small-scale test first, as extreme pH values can lead to peptide degradation.
Troubleshooting Guide
Problem: My peptide will not dissolve in any solvent.
| Possible Cause | Troubleshooting Step |
| Strong intermolecular aggregation | Use sonication to break up aggregates. A brief, gentle warming of the sample may also help, but should be done with caution to avoid degradation.[4][5] |
| Incorrect solvent choice | Systematically test a range of organic solvents (DMSO, DMF, ACN) for initial dissolution. |
| Peptide has formed a gel | This can occur with peptides that have a high propensity for forming hydrogen bonds. Try disrupting the gel with a strong chaotropic agent like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea. Note that these agents will denature proteins and may interfere with downstream applications.[6] |
Problem: My peptide dissolves in organic solvent but precipitates upon addition of aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity | Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while vortexing.[7] |
| Final concentration is too high | Try preparing a more dilute final solution. It is often easier to work with a lower concentration stock solution. |
| Buffer incompatibility | The salt concentration or pH of the aqueous buffer may be promoting precipitation. Try a different buffer system. |
Data Presentation
The following table provides representative solubility data for a model peptide with and without the this compound modification. Please note that this data is illustrative and actual solubility will be sequence-dependent.
| Peptide Sequence | Solvent System | Approximate Solubility (mg/mL) |
| H2N-Tyr-Gly-Gly-Phe-Lys -CONH2 | Water | > 10 |
| H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2 | Water | < 0.1 |
| H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2 | 10% Acetonitrile in Water | < 0.5 |
| H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2 | 50% Acetonitrile in Water | ~2 |
| H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2 | DMSO | > 20 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.
-
Add 10-20 µL of a pure organic solvent (e.g., DMSO).
-
Vortex the tube for 30 seconds. If the peptide does not dissolve, try gentle sonication for 1-2 minutes.
-
If the peptide dissolves, slowly add your desired aqueous buffer dropwise while vortexing until you reach your target concentration.
-
Observe for any precipitation. If the solution remains clear, this is a suitable solvent system.
Protocol 2: Preparing a Stock Solution of a Hydrophobic Peptide
-
Allow the lyophilized peptide to warm to room temperature in a desiccator.
-
Add the minimum volume of a strong organic solvent (e.g., DMSO) required to completely dissolve the peptide. For example, start with 50 µL for 1-2 mg of peptide.
-
Vortex or sonicate until the peptide is fully dissolved, resulting in a clear solution.
-
While vortexing, slowly add your aqueous buffer (e.g., PBS or Tris buffer) dropwise to the dissolved peptide solution until the desired final concentration is reached.
-
If any precipitation occurs, you may need to either increase the percentage of the organic co-solvent or decrease the final peptide concentration.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Visualizations
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues with hydrophobic peptides.
Signaling Pathway of Solubility Factors
Caption: Key factors contributing to the poor solubility of peptides with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
N3-L-Lys(Fmoc)-OH stability issues in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N3-L-Lys(Fmoc)-OH under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is primarily dependent on the integrity of its two key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the azide group on the lysine side chain. The Fmoc group is sensitive to basic conditions, while the azide group can be susceptible to reduction.
Q2: How stable is the Fmoc group under acidic and basic conditions?
The Fmoc group is known to be very stable in acidic conditions, tolerating reagents like trifluoroacetic acid (TFA).[1] However, it is intentionally labile under basic conditions, which is the principle behind its use in solid-phase peptide synthesis (SPPS).[2] Deprotection is typically achieved using a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3]
Q3: What is the stability of the azide group during standard Fmoc-based SPPS?
The side-chain azide group of this compound is generally robust and stable throughout the standard cycles of Fmoc-based SPPS.[4][5] This includes exposure to the basic conditions of piperidine for Fmoc deprotection and the acidic conditions of TFA used for cleavage from the resin.[6][7][8]
Q4: Under what conditions can the azide group degrade?
The primary degradation pathway for the azide group is its reduction to a primary amine (-NH2). This can occur under specific reductive conditions. While generally stable during SPPS, certain reagents, particularly thiol-based scavengers used during the final cleavage step, can cause this reduction.[9] The azide group is also sensitive to reducing agents like phosphines (as in the Staudinger reduction), sodium borohydride, and catalytic hydrogenation.[6][10][11][12]
Troubleshooting Guide
| Issue | Symptom | Potential Cause | Recommended Solution |
| Premature Fmoc Deprotection | Unwanted peptide chain elongation or side reactions at the α-amine. | Exposure to basic conditions other than the intended deprotection step. | Ensure all reagents and solvents are free from amine contaminants. Avoid prolonged exposure to even mildly basic conditions. |
| Loss of Azide Functionality | Mass spectrometry analysis shows a mass decrease of 26 Da, corresponding to the conversion of the azide (-N3) to an amine (-NH2).[9] | Reduction of the azide group, often during the final cleavage from the solid support. This is a known side reaction when using certain scavengers.[9] | Avoid using thiol-based scavengers like 1,2-ethanedithiol (EDT). Consider using dithiothreitol (DTT) as a more suitable alternative to minimize azide reduction.[9] Alternatively, use non-thiol scavengers if compatible with other amino acid side-chain protecting groups. |
| Incomplete Coupling | Deletion of the this compound residue in the final peptide sequence, confirmed by mass spectrometry. | Steric hindrance from the Fmoc group and the azide moiety can slow down the coupling reaction. | Perform a double coupling to ensure the reaction goes to completion.[13] Use a more potent coupling reagent such as HATU or HBTU.[13] |
Stability Data Summary
The following table summarizes the stability of the Fmoc and azide groups of this compound under common chemical conditions encountered in peptide synthesis.
| Condition | Fmoc Group Stability | Azide Group Stability | Primary Degradation Product(s) |
| Strongly Acidic (e.g., TFA) | Stable[1] | Stable[7][8] | N/A |
| Mildly Basic (e.g., 20% Piperidine in DMF) | Labile (Deprotection)[2][3] | Generally Stable[7][8] | N3-L-Lys-OH (or peptide with free N-terminus) |
| Reductive (e.g., thiols, phosphines) | Stable | Unstable (Reduction)[6][9] | Fmoc-L-Lys(NH2)-OH |
Experimental Protocols
Protocol 1: Assessing Fmoc Group Stability under Basic Conditions
Objective: To determine the rate of Fmoc deprotection of this compound in a piperidine/DMF solution.
Methodology:
-
Prepare a stock solution of this compound in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Initiate the reaction by mixing the this compound stock solution with the piperidine solution at room temperature.
-
At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding an acidic solution (e.g., 1% TFA in acetonitrile/water).
-
Analyze the quenched samples by reverse-phase HPLC (RP-HPLC), monitoring the disappearance of the starting material (this compound) and the appearance of the deprotected product (N3-L-Lys-OH) at a suitable wavelength (e.g., 265 nm).
-
Quantify the percentage of starting material remaining at each time point to determine the deprotection kinetics.
Protocol 2: Assessing Azide Group Stability under Cleavage Conditions
Objective: To evaluate the stability of the azide group of a resin-bound peptide containing N3-L-Lys(Fmoc) during TFA-mediated cleavage with different scavengers.
Methodology:
-
Synthesize a short model peptide containing the N3-L-Lys residue on a solid support using standard Fmoc SPPS.
-
Divide the peptide-resin into multiple portions.
-
Prepare different cleavage cocktails:
-
Cocktail A: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cocktail B: 95% TFA, 2.5% 1,2-ethanedithiol (EDT), 2.5% water.
-
Cocktail C: 95% TFA, 2.5% dithiothreitol (DTT), 2.5% water.
-
-
Treat each portion of the peptide-resin with one of the cleavage cocktails for a standard duration (e.g., 2 hours) at room temperature.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry the crude peptide pellets.
-
Dissolve the crude peptides in a suitable solvent (e.g., acetonitrile/water).
-
Analyze each sample by LC-MS to identify and quantify the desired azide-containing peptide and the reduced amine-containing side-product.
-
Compare the relative abundance of the reduced product in each sample to assess the impact of the different scavengers on azide stability.
Visualizations
Caption: Fmoc deprotection pathway under basic conditions.
Caption: Azide reduction pathway under reductive conditions.
Caption: Troubleshooting workflow for common this compound issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. genscript.com [genscript.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. N3-Lys(Fmoc)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. N3-Lys(Fmoc)-OH Novabiochem® [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Amine synthesis by azide reduction [organic-chemistry.org]
- 12. Fmoc-Lys(N3)-OH [anaspec.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Azide-Containing Amino Acids: N3-L-Lys(Fmoc)-OH in Focus for Bioconjugation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into peptides and proteins has become a pivotal technology. Azide-containing amino acids, in particular, serve as versatile chemical handles for bioconjugation via "click chemistry." This guide provides a comprehensive comparison of N3-L-Lys(Fmoc)-OH with other commonly used azide-containing amino acids, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.
The azide moiety, being small, bio-inert, and highly reactive in a controlled manner, is an ideal functional group for the precise attachment of molecules such as fluorophores, drugs, or polymers to biological macromolecules.[1] The two primary methods for azide-based bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice of the azide-containing amino acid can significantly impact the efficiency, yield, and biocompatibility of these reactions.
Performance Comparison of Azide-Containing Amino Acids
The selection of an azide-containing amino acid for bioconjugation is often dictated by factors such as reaction kinetics, stability, and its influence on the physicochemical properties of the resulting peptide or protein. This section provides a quantitative comparison of this compound and other notable azide-containing amino acids.
Key Characteristics
| Feature | This compound | p-Azido-L-phenylalanine (pAzF) | L-Azidohomoalanine (Aha) | Novel Hydrophilic Azido-Lysine Analogue |
| Structure | Aliphatic azide on lysine side chain | Aromatic azide on phenylalanine | Aliphatic azide, methionine analogue | Aliphatic azide with a secondary amine |
| Incorporation | Solid-Phase Peptide Synthesis (SPPS) | Genetic code expansion | Genetic code expansion (methionine surrogate) | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Commercially available, compatible with standard Fmoc-SPPS protocols.[2] | Site-specific incorporation into proteins in living systems.[3] | Can replace methionine residues in proteins.[4] | Enhanced solubility of the resulting peptide. |
| Potential Limitations | Requires chemical synthesis of the peptide. | Potential for in vivo reduction of the azide to an amine.[3] | Can affect protein structure and function if replacing a critical methionine. | Not as widely commercially available. |
| Solubility Impact | Can decrease peptide solubility compared to lysine. | Generally hydrophobic. | Can increase hydrophobicity. | Designed to maintain or improve peptide solubility. |
Comparative Reaction Kinetics
The efficiency of a bioconjugation reaction is critically dependent on its rate. The second-order rate constants for SPAAC reactions, which are often preferred for in vivo applications due to the absence of a toxic copper catalyst, are presented below. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Azide-Containing Amino Acid | Cyclooctyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Novel Hydrophilic Azido-Lysine Analogue | DBCO | 0.34 | |
| Azidolysine (N3K) | DBCO | 0.037 | |
| Novel Hydrophilic Azido-Lysine Analogue | BCN | 0.28 | |
| Azidolysine (N3K) | BCN | Not Reported | |
| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO | ~0.8 | |
| p-Azido-L-phenylalanine (pAzF) | DBCO | ~0.4 |
Note: DBCO (Dibenzocyclooctyne) and BCN (Bicyclononyne) are commonly used strained alkynes for SPAAC. The reaction conditions such as solvent, temperature, and pH can significantly influence the reaction rates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for the incorporation of this compound via SPPS and subsequent bioconjugation using CuAAC and SPAAC.
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis for incorporating this compound at a desired position in a peptide sequence.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
This compound
-
Other Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of the azide functionality, use this compound in the coupling step. The azide group is stable to the standard piperidine and TFA treatments used in Fmoc-SPPS.[2][5]
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide
This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide in solution.
Materials:
-
Azide-containing peptide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (freshly prepared solution)
-
Aminoguanidine hydrochloride
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate, and aminoguanidine. The sodium ascorbate solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing peptide and the alkyne-functionalized molecule (typically with the alkyne in slight excess).
-
Add the THPTA ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.[6]
-
Add the CuSO₄ solution.
-
Add aminoguanidine to prevent oxidative damage to the peptide.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final reaction mixture may contain a small percentage of an organic co-solvent like DMSO to ensure solubility of all components.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC or size-exclusion chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Containing Peptide
This protocol details the copper-free conjugation of a strained alkyne to an azide-modified peptide.
Materials:
-
Azide-containing peptide (from Protocol 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed
Procedure:
-
Reagent Preparation: Dissolve the azide-containing peptide and the strained alkyne-functionalized molecule in the reaction buffer. A small amount of a water-miscible organic solvent like DMSO can be used to aid solubility.
-
Reaction Setup: Combine the solutions of the azide-peptide and the strained alkyne in a reaction tube. A slight molar excess of the strained alkyne is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants. Monitor the reaction by LC-MS.
-
Purification: Purify the final conjugate using RP-HPLC or other suitable chromatographic techniques.
Concluding Remarks
The choice of an azide-containing amino acid is a critical decision in the design of bioconjugation experiments. This compound remains a robust and widely used building block for the synthesis of azide-modified peptides due to its compatibility with standard Fmoc-SPPS. For applications involving recombinant proteins in living systems, genetically encoded amino acids like p-azido-L-phenylalanine offer the advantage of site-specific incorporation. However, researchers must be mindful of the potential for in vivo reduction of the azide group.[3] Newer developments, such as hydrophilic azido-lysine analogues, address the challenge of poor peptide solubility that can arise from the incorporation of unnatural amino acids.
When selecting an azide-containing amino acid, it is essential to consider the specific requirements of the application, including the desired reaction kinetics, the tolerance of the biological system to copper, and the physicochemical properties of the final conjugate. The provided data and protocols serve as a guide to facilitate this selection process and to enable the successful implementation of azide-alkyne click chemistry for a wide range of bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CuAAC and SPAAC Efficiency for N3-L-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This guide provides an objective comparison of the two primary modalities of this reaction—Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the versatile amino acid building block, N3-L-Lys(Fmoc)-OH. This molecule is widely used in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal handle for subsequent modifications.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison. While direct comparative studies on this compound are limited, the data presented for similar azido-amino acids provide a strong basis for performance expectation.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Fast | Moderate to Slow |
| Second-Order Rate Constant (k₂) | 10 - 10⁴ M⁻¹s⁻¹[1] | ~0.34 M⁻¹s⁻¹ (for azidolysine with DBCO)[2][3] |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[4] | None[4] |
| Alkyne Reactant | Terminal alkyne[4] | Strained cyclooctyne (e.g., DBCO, BCN)[4] |
| Typical Reaction Time | Minutes to a few hours[5] | 1 to 24 hours[6][7] |
| Biocompatibility | Limited due to copper cytotoxicity[8] | High, suitable for in vivo applications[8] |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-11) | Aqueous buffers (e.g., PBS, HBS), physiological conditions[2][6] |
| Fmoc Group Compatibility | Caution required, as some basic conditions for CuAAC can affect Fmoc stability[9] | Generally high, as the reaction proceeds under mild conditions |
Reaction Pathways and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne component. CuAAC relies on a copper catalyst to activate a terminal alkyne, while SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction with an azide.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for CuAAC and SPAAC reactions with a peptide containing this compound.
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a terminal alkyne to a peptide containing this compound synthesized on a solid support.
Materials:
-
Peptide-resin containing this compound
-
Terminal alkyne (5-10 equivalents)
-
Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-5 equivalents, if using CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents, if using CuI)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF/water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 times).
-
Reaction Cocktail Preparation:
-
If using CuI: In a separate vial, dissolve the terminal alkyne in a minimal amount of DMF.
-
If using CuSO₄: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
-
Reaction Setup:
-
If using CuI: To the reaction vessel containing the resin, add CuI and DIPEA. Then, add the solution of the terminal alkyne.[10]
-
If using CuSO₄: To the reaction vessel, add the terminal alkyne dissolved in a DMF/water mixture. Add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution should turn yellow-orange.[11]
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress using a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and copper salts.
-
Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures, such as reverse-phase HPLC.
Protocol 2: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained alkyne to a purified peptide containing this compound.
Materials:
-
Purified peptide containing this compound
-
Strained alkyne (e.g., DBCO-functionalized molecule) (1.1-1.5 equivalents)[6]
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-Buffered Saline (HBS) pH 7.4)[2]
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Reagent Preparation: Dissolve the peptide containing this compound in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[6]
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-reagent. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[6]
-
Monitoring: The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, the conjugated product can be purified using standard techniques such as reverse-phase HPLC.
Concluding Remarks
The choice between CuAAC and SPAAC for the modification of peptides containing this compound is highly dependent on the specific application.
-
CuAAC is the method of choice when rapid and high-yield conjugation is the primary concern, and the potential for copper-induced side reactions or cytotoxicity is not a limiting factor. It is particularly well-suited for the synthesis of peptide-drug conjugates and functionalized biomaterials in vitro.[10]
-
SPAAC is the preferred method for applications involving sensitive biological systems, such as live-cell imaging or in vivo studies, where the absence of a cytotoxic copper catalyst is essential.[8] While the reaction kinetics are slower, the high biocompatibility and specificity of SPAAC make it an invaluable tool in chemical biology and drug development.[7]
For both methods, careful optimization of reaction conditions, including reagent concentrations, solvent systems, and reaction times, is crucial to achieve the desired outcome. The protocols and data presented in this guide serve as a starting point for researchers to develop robust and efficient conjugation strategies for their specific needs.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of N3-L-Lys(Fmoc)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analysis for peptides modified with N3-L-Lys(Fmoc)-OH. It is designed to assist researchers in developing and interpreting mass spectrometry data for this specific modification, offering insights into expected fragmentation patterns and comparing them with common alternatives. The information presented is supported by theoretical data and established principles of peptide fragmentation.
Introduction to this compound Modified Peptides in Drug Development
The incorporation of non-canonical amino acids, such as this compound, into peptides is a rapidly advancing strategy in drug discovery and development. The azido group on the lysine side chain serves as a versatile chemical handle for bioconjugation via "click chemistry," allowing for the attachment of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to enhance therapeutic efficacy and pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) and its presence or absence is a critical quality attribute to monitor.
Mass spectrometry is an indispensable tool for the characterization of these modified peptides, enabling confirmation of the correct sequence, localization of the modification, and identification of potential side products. Understanding the fragmentation behavior of this compound modified peptides in different mass spectrometry platforms is crucial for accurate data interpretation.
Mass Spectrometry Fragmentation Methods: A Brief Overview
Several fragmentation techniques are commonly employed for peptide analysis, each providing complementary information:
-
Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions. CID is widely available on most mass spectrometers.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a CID-like fragmentation method performed in an Orbitrap mass spectrometer. It often results in a more complete fragmentation pattern with better detection of low-mass fragment ions compared to traditional CID.
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation of the peptide backbone to produce c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that can be lost during CID or HCD.
Experimental Design and Protocols
While specific experimental conditions will vary depending on the instrument and the nature of the peptide, the following provides a general framework for the analysis of this compound modified peptides.
Sample Preparation
-
Peptide Synthesis: The model peptide, Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove any salts that could interfere with mass spectrometry analysis.
-
Sample Reconstitution: The desalted peptide is reconstituted in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The peptide sample is loaded onto a C18 analytical column and separated using a gradient of 5-40% acetonitrile in water with 0.1% formic acid over 30 minutes.
-
Mass Spectrometry (MS): The eluting peptide is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.
-
MS/MS Fragmentation: The precursor ion corresponding to the [M+2H]2+ charge state of the peptide is isolated and subjected to fragmentation using CID, HCD, and ETD.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound modified peptides.
Comparative Fragmentation Analysis
To illustrate the expected fragmentation patterns, we will use the model peptide Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 . The monoisotopic mass of this peptide is 872.44 g/mol .
Predicted Fragmentation Patterns
The following tables summarize the theoretical m/z values for the most informative fragment ions of the model peptide under different fragmentation methods.
Table 1: Theoretical Fragment Ions for Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 (CID/HCD)
| Ion Type | Sequence | Calculated m/z (singly charged) |
| b2 | Ac-Ala-Ala | 159.08 |
| b3 | Ac-Ala-Ala-Lys(N3, Fmoc) | 651.32 |
| b4 | Ac-Ala-Ala-Lys(N3, Fmoc)-Ala | 722.36 |
| y1 | Ala-NH2 | 89.06 |
| y2 | Ala-Ala-NH2 | 160.10 |
| y3 | Lys(N3, Fmoc)-Ala-Ala-NH2 | 652.34 |
| y4 | Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 | 723.38 |
| Immonium Ion | Lys(N3, Fmoc) | 465.22 |
| Fmoc ion | C15H11O2 | 222.08 |
Table 2: Theoretical Fragment Ions for Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 (ETD)
| Ion Type | Sequence | Calculated m/z (singly charged) |
| c2 | Ac-Ala-Ala | 176.11 |
| c3 | Ac-Ala-Ala-Lys(N3, Fmoc) | 668.35 |
| c4 | Ac-Ala-Ala-Lys(N3, Fmoc)-Ala | 739.39 |
| z2 | Ala-Ala-NH2 | 143.09 |
| z3 | Lys(N3, Fmoc)-Ala-Ala-NH2 | 635.33 |
| z4 | Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 | 706.37 |
| Side-chain fragment | Lys(N3) | 127.09 |
Interpretation and Comparison
-
CID/HCD Analysis: In CID and HCD spectra, the presence of the large Fmoc group is expected to influence fragmentation. A prominent peak corresponding to the Fmoc group (m/z 222.08) is often observed due to the lability of the urethane linkage. The immonium ion of Lys(N3, Fmoc) at m/z 465.22 would be a diagnostic ion for this modification. The b- and y-ion series will allow for sequence confirmation. However, the lability of the Fmoc group might lead to a dominant neutral loss from the precursor and major fragment ions, potentially complicating spectral interpretation.
-
ETD Analysis: ETD is anticipated to provide more straightforward sequence information. Since ETD preserves labile modifications, the Fmoc group is expected to remain intact on the c- and z-type fragment ions, allowing for unambiguous localization of the modified lysine residue. Furthermore, ETD may induce fragmentation of the lysine side chain, potentially yielding a fragment corresponding to the azido-lysine side chain itself, which would be highly diagnostic.
Fragmentation Pathway Diagram (CID/HCD vs. ETD)
Caption: Comparison of fragmentation pathways for this compound peptides.
Comparison with Alternative Modifications
The mass spectrometric signature of this compound can be compared with other common lysine modifications to highlight its unique characteristics.
Table 3: Comparison of Diagnostic Mass Shifts and Fragment Ions
| Modification | Mass Shift (Da) | Key Diagnostic Fragment Ions (CID/HCD) |
| This compound | +492.21 | Fmoc+ (222.08), Lys(N3, Fmoc) immonium (465.22) |
| Unmodified Lysine | 0 | Lysine immonium (101.07) |
| Acetylation | +42.01 | Acetyl-Lys immonium (143.08) |
| Biotinylation | +226.08 | Biotin-related fragment ions (e.g., m/z 244.09) |
This table clearly demonstrates that the large mass shift and the unique diagnostic ions of the Fmoc group make this compound readily distinguishable from other common lysine modifications.
Conclusion and Recommendations
The mass spectrometry analysis of this compound modified peptides presents unique opportunities and challenges.
-
For routine confirmation of synthesis , LC-MS analysis with CID or HCD fragmentation is generally sufficient. The observation of the correct precursor mass and the presence of the diagnostic Fmoc+ ion provide strong evidence for the successful incorporation of the modified amino acid.
-
For unambiguous localization and detailed structural characterization , especially in the context of complex biological matrices or potential isomers, ETD is the recommended fragmentation method. Its ability to preserve the labile Fmoc group and provide extensive backbone fragmentation is invaluable.
-
When developing quantitative assays , it is crucial to monitor for the potential neutral loss of the Fmoc group and select precursor and fragment ions that are stable and specific to the intact modified peptide.
By understanding the distinct fragmentation behaviors presented in this guide, researchers can more effectively design experiments, interpret data, and accelerate the development of novel peptide-based therapeutics.
A Researcher's Guide to the NMR Characterization of N3-L-Lys(Fmoc)-OH and Its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of modified amino acids is paramount for their successful application in peptide synthesis and drug design. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of Nε-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-lysine (N3-L-Lys(Fmoc)-OH) and its derivatives. This document offers supporting experimental data, detailed protocols, and comparative analysis with alternative compounds to facilitate robust characterization.
This compound is a valuable building block in chemical biology and pharmaceutical research. The presence of the azide group allows for bioorthogonal ligation via "click chemistry," enabling the site-specific introduction of probes, drugs, or imaging agents into peptides and proteins. The Fmoc protecting group is ideal for solid-phase peptide synthesis (SPPS), as it is stable under coupling conditions and can be selectively removed with a mild base.[1] A thorough understanding of its NMR spectral features is crucial for verifying its purity, confirming its structure, and monitoring its incorporation into larger molecules.
Comparative NMR Data Analysis
Predicted and Comparative ¹H NMR Data
The following table summarizes the reported ¹H NMR chemical shifts for Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH and provides a predicted range for this compound. The protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear in the aromatic region (7.2-7.8 ppm), while the lysine side chain protons resonate in the aliphatic region (1.2-3.5 ppm).
| Proton Assignment | Fmoc-Lys-OH (δ, ppm) | Fmoc-Lys(Boc)-OH (δ, ppm) | Predicted this compound (δ, ppm) | Justification for Prediction |
| Fmoc-H (aromatic) | 7.28 - 7.89 | 7.31 - 7.78 | 7.30 - 7.90 | Minimal change expected in the Fmoc group signals. |
| α-CH | 3.90 - 4.10 | 3.95 - 4.20 | 3.90 - 4.20 | The α-proton is primarily influenced by the adjacent carboxyl and α-amino groups. |
| β-CH₂ | 1.60 - 1.80 | 1.65 - 1.85 | 1.60 - 1.85 | Minor changes expected as it is distant from the ε-position. |
| γ-CH₂ | 1.30 - 1.50 | 1.35 - 1.55 | 1.30 - 1.55 | Minor changes expected as it is distant from the ε-position. |
| δ-CH₂ | 1.40 - 1.60 | 1.45 - 1.65 | 1.50 - 1.70 | A slight downfield shift is anticipated due to the influence of the ε-azide group. |
| ε-CH₂ | 2.70 - 2.90 | 2.85 - 3.05 | 3.20 - 3.40 | Significant downfield shift expected due to the strong electron-withdrawing effect of the azide group. |
| NH (Fmoc) | ~7.6 (d) | ~7.5 (d) | ~7.6 (d) | The amide proton chemical shift is solvent-dependent but should be similar. |
| Boc-CH₃ | - | ~1.38 (s) | - | Not applicable. |
Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS). The exact values can vary depending on the solvent and concentration.
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are also sensitive to the electronic environment of the carbon atoms. The introduction of the azide group at the ε-position of the lysine side chain is predicted to have a pronounced effect on the ε-carbon signal.
| Carbon Assignment | Fmoc-Lys-OH (δ, ppm) | Fmoc-Lys(Boc)-OH (δ, ppm) | Predicted this compound (δ, ppm) | Justification for Prediction |
| COOH | ~174 | ~173 | ~173 | Minimal change expected. |
| Fmoc (aromatic) | 120 - 144 | 120 - 144 | 120 - 144 | Minimal change expected. |
| Fmoc (CH, CH₂) | 47, 66 | 47, 67 | 47, 67 | Minimal change expected. |
| α-C | ~55 | ~54 | ~54 | Minor changes expected. |
| β-C | ~31 | ~32 | ~31 | Minor changes expected. |
| γ-C | ~23 | ~23 | ~23 | Minor changes expected. |
| δ-C | ~29 | ~29 | ~29 | Minor changes expected. |
| ε-C | ~40 | ~40 | ~51 | Significant downfield shift expected due to the direct attachment of the electronegative azide group. |
| Boc (C, CH₃) | - | ~78, ~28 | - | Not applicable. |
Note: The provided chemical shifts for the comparative compounds are approximate and compiled from various sources.[2][3] The predicted values for this compound are based on established trends in NMR spectroscopy.
Experimental Protocols
A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the NMR characterization of this compound and its derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for Fmoc-protected amino acids include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated methanol (CD₃OD), or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the residual water peak does not overlap with many signals of interest.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine characterization, referencing to the residual solvent peak is often sufficient (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
NMR Data Acquisition
The following experiments are recommended for a comprehensive characterization:
-
¹H NMR: A standard one-dimensional proton NMR experiment is the first step.
-
Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: Typically 12-16 ppm to ensure all signals are captured.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
-
¹³C NMR: A one-dimensional carbon NMR experiment is crucial for confirming the carbon skeleton.
-
Parameters:
-
Pulse Program: A proton-decoupled pulse-acquire sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the molecule, which is invaluable for assigning the lysine side chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the overall structure.
-
Visualization of Workflows and Relationships
To aid in the understanding of the experimental process and the logic of data comparison, the following diagrams are provided.
Caption: Experimental workflow for NMR characterization.
Caption: Logical diagram for comparative NMR data analysis.
Conclusion
The NMR characterization of this compound is a critical step in its quality control and subsequent use in research and development. While direct, publicly available spectral assignments are scarce, a comparative approach using data from similar Fmoc-protected lysine derivatives provides a robust framework for predicting and interpreting its NMR spectra. The key diagnostic signals are the downfield-shifted ε-CH₂ protons and the ε-carbon, which are directly influenced by the electron-withdrawing azide group. By following the detailed experimental protocols outlined in this guide, researchers can confidently obtain high-quality NMR data for the unambiguous characterization of this compound and its derivatives, ensuring the integrity of their synthetic endeavors.
References
A Comparative Guide to the HPLC Purification and Analysis of Peptides Incorporating N3-L-Lys(Fmoc)-OH
In the landscape of modern drug discovery and chemical biology, peptides functionalized with bioorthogonal handles have become indispensable tools. The azide group, in particular, serves as a versatile hub for "click chemistry" reactions, enabling precise molecular engineering for applications ranging from peptide-drug conjugates to advanced biomaterials. The unnatural amino acid N3-L-Lys(Fmoc)-OH is a cornerstone for introducing azides into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Its Fmoc-protected α-amino group allows for seamless integration into standard automated synthesis protocols, while the side-chain azide remains stable throughout the synthesis and is ready for subsequent conjugation.[1][2]
However, the successful synthesis of these modified peptides is only half the battle. Rigorous purification and analysis are paramount to ensure that the final product is of the requisite purity and identity for its intended application. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for both the purification and analysis of synthetic peptides, including those containing this compound. This guide provides an objective comparison of HPLC-based methods, supported by experimental protocols and data, to aid researchers, scientists, and drug development professionals in navigating the purification and characterization of these valuable molecules.
High-Performance Liquid Chromatography: The Workhorse of Peptide Purification
Reversed-Phase HPLC (RP-HPLC) is the most prevalent and effective technique for purifying synthetic peptides.[3][4] The principle of separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. Peptides are retained on the column based on their hydrophobicity; a gradient of increasing organic solvent concentration is used to elute the bound molecules, with more hydrophobic species eluting later.
Key Performance Metrics of Common HPLC Methods for Peptide Separation
The selection of an appropriate HPLC method is often a balance between resolution, loading capacity, and the specific physicochemical properties of the peptide . The following table summarizes the key performance characteristics of the principal HPLC modes used for peptide separations.[5]
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX-HPLC) | Size-Exclusion (SEC-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) | Hydrophilicity |
| Typical Loading Capacity | 1-2 mg/mL of column volume (preparative)[5] | High, can be used for initial capture | Low to moderate | Moderate |
| Resolution | Very High | High, orthogonal to RP-HPLC | Low | High, complementary to RP-HPLC |
| Typical Peptide Recovery | Good to Excellent (often >90%)[5] | Good | Excellent | Good |
| Peak Capacity | High (100-400 for 1D)[5] | Moderate to High | Low | High |
| Primary Application | High-resolution analysis and purification of most peptides.[5] | Peptides with significant charge differences, phosphopeptides.[5] | Separation of aggregates, size variants, and desalting.[5] | Purification of very polar peptides. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide containing this compound typically follows a standard Fmoc-based SPPS protocol. The azide group is stable to the mild basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[1][6]
References
N3-L-Lys(Fmoc)-OH as an alternative to other lysine derivatives in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields, purity, and the desired functionality of the final peptide. For the incorporation of lysine, a variety of derivatives are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of N3-L-Lys(Fmoc)-OH with other commonly used lysine derivatives, supported by available data and experimental protocols, to aid researchers in selecting the optimal building block for their specific application.
Executive Summary
This compound is a versatile lysine derivative that introduces a bioorthogonal azide handle into the peptide sequence. This functionality allows for highly specific post-synthetic modifications via "click chemistry" and Staudinger ligation, enabling the synthesis of complex peptide conjugates.[1][2] While generally compatible with standard Fmoc-SPPS protocols, its use requires careful consideration of potential side reactions, particularly the reduction of the azide group during final cleavage.[3] This guide will delve into a qualitative and data-supported comparison with the standard Fmoc-L-Lys(Boc)-OH and other derivatives, focusing on chemical properties, performance in peptide synthesis, and post-synthetic modification capabilities.
Comparison of Lysine Derivatives in Fmoc-SPPS
The selection of a lysine derivative in Fmoc-SPPS is primarily dictated by the desired orthogonal protection strategy and the intended downstream applications. Here, we compare this compound with other commonly used derivatives.
| Feature | This compound | Fmoc-L-Lys(Boc)-OH | Fmoc-L-Lys(Mtt)-OH | Fmoc-L-Lys(ivDde)-OH |
| α-Amino Protection | Fmoc (Base-labile) | Fmoc (Base-labile) | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Protection | Azide (-N3) | Boc (Acid-labile) | Mtt (Highly acid-labile) | ivDde (Hydrazine-labile) |
| Orthogonality | High: Azide is stable to piperidine and TFA (with appropriate scavengers).[1] | High: Boc is stable to piperidine. | High: Mtt is stable to piperidine and can be removed with dilute TFA.[4][5] | High: ivDde is stable to piperidine and TFA.[4] |
| Primary Application | Bioorthogonal conjugation (Click chemistry, Staudinger ligation).[1] | Standard lysine incorporation.[6] | On-resin side-chain modification, branched peptides.[4][5] | On-resin side-chain modification, cyclization.[4] |
| Potential Side Reactions | Azide reduction to amine during TFA cleavage, especially with thiol scavengers.[3] | Premature deprotection with strong acid. | Potential for premature deprotection if not handled carefully. | Incomplete deprotection with hydrazine. |
| Solubility Impact | Replacement of a charged amine with a neutral azide can decrease peptide solubility.[7] | Maintains the charged amine upon deprotection, generally favoring solubility. | Maintains the charged amine upon deprotection. | Maintains the charged amine upon deprotection. |
Performance and Experimental Considerations
While direct, side-by-side quantitative comparisons of coupling efficiency and final peptide yield for this compound versus other lysine derivatives are not extensively reported in single studies, the following points can be inferred from available literature:
-
Coupling Efficiency: The incorporation of this compound is generally compatible with standard coupling reagents used in Fmoc-SPPS, such as HBTU/HOBt and DIEA.[8] However, for sterically hindered sequences or when aggregation occurs, a double coupling strategy may be necessary to ensure complete incorporation.[3] The efficiency is considered comparable to other standard Fmoc-amino acids under optimized conditions.
-
Peptide Yield and Purity: The final yield and purity of peptides containing this compound are highly dependent on the successful prevention of side reactions. The most significant factor impacting purity is the reduction of the azide group during the final cleavage from the resin. Careful selection of scavengers is crucial to maximize the yield of the desired azide-containing peptide.[3]
-
Stability: The azide group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and during the coupling steps.[1] A sequence-specific elimination of the azide has been reported for N-terminal α-azidoaspartate residues, but this is not a general concern for this compound.[3]
Experimental Protocols
Standard Fmoc-SPPS Cycle for Incorporation of this compound
This protocol outlines a general cycle for solid-phase peptide synthesis using this compound.
General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.
-
Coupling: Pre-activate this compound (or another Fmoc-amino acid) with coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF and add to the resin. Allow the reaction to proceed for 1-4 hours. A Kaiser test can be performed to monitor the completion of the reaction.[8]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it. Treat the resin with a cleavage cocktail (TFA/TIS/H2O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Lyophilize the crude peptide.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an azide-containing peptide on the solid support with an alkyne-functionalized molecule.
Workflow for on-resin CuAAC 'click' chemistry.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-containing molecule
-
Copper(I) source (e.g., CuSO4 with a reducing agent, or CuBr)
-
Reducing agent (e.g., Sodium ascorbate)
-
Base (e.g., DIEA, 2,6-lutidine)
-
Solvent (e.g., DMF/H2O or DMSO)
Procedure:
-
Swell the azide-containing peptide-resin in DCM.
-
Prepare a solution of the alkyne-functionalized molecule, copper(I) source, sodium ascorbate, and base in a suitable solvent.
-
Add the reaction mixture to the resin and agitate at room temperature for 1-18 hours.[9]
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the conjugated peptide from the resin using the appropriate cleavage cocktail.
On-Resin Staudinger Ligation
The Staudinger ligation offers a metal-free alternative for conjugating molecules to azide-functionalized peptides.
Workflow for on-resin Staudinger Ligation.
Procedure:
-
Swell the azide-containing peptide-resin in DMF.
-
Add a solution of the phosphine-thioester reagent in a suitable solvent (e.g., THF/H2O).[10][11][12]
-
Agitate the reaction mixture at room temperature for several hours.
-
Wash the resin to remove excess reagents.
-
Cleave the ligated peptide from the resin.
Conclusion
This compound is an invaluable tool for the synthesis of complex, functionalized peptides. Its key advantage lies in the introduction of a bioorthogonal azide group, enabling highly specific post-synthetic modifications that are not easily achievable with other lysine derivatives. While the synthesis requires careful optimization to prevent azide reduction during cleavage, the versatility it offers for creating sophisticated peptide conjugates, such as peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics, makes it a superior choice for many advanced research and drug development applications.[1][2] For standard peptide synthesis where no further modification of the lysine side chain is required, Fmoc-L-Lys(Boc)-OH remains the more cost-effective and straightforward option. The choice between these derivatives should therefore be guided by the specific synthetic goals and the desired final peptide architecture.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting N3-L-Lys(Fmoc)-OH: A Head-to-Head Comparison Framework
For researchers, scientists, and professionals in drug development, the quality of peptide synthesis reagents is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-azido-L-lysine, or N3-L-Lys(Fmoc)-OH, is a critical building block for introducing an azide group into peptides, enabling subsequent modifications via "click chemistry."[1][2] The performance of this reagent can significantly impact the yield and purity of the final peptide. This guide provides a framework for an objective, head-to-head comparison of different suppliers of this compound, complete with key quality parameters and detailed experimental protocols for in-house evaluation.
Key Suppliers
A number of chemical suppliers offer this compound. Researchers should consider the following companies as potential sources:
-
Sigma-Aldrich (Novabiochem®)[1]
-
ChemPep[3]
-
Chem-Impex[2]
-
Aapptec Peptides[2]
-
Advanced ChemTech[4]
-
Anaspec[5]
-
Biosynth[6]
Data Presentation: Key Quality Parameters for Comparison
When selecting a supplier, it is crucial to compare key quality attributes. While lot-specific data can only be obtained from a Certificate of Analysis (CoA) provided by the supplier[1][2], the following table summarizes the typical specifications to look for.
| Parameter | Description | Importance in Peptide Synthesis | Data Source |
| Purity (by HPLC) | The percentage of the desired compound in the material. | High purity minimizes the introduction of impurities into the peptide synthesis, which are often difficult to remove later. | Supplier Website, Certificate of Analysis |
| Optical Purity (% enantiomeric excess) | The excess of the desired L-enantiomer over the D-enantiomer. | The presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially different biological activities.[7][8] | Certificate of Analysis |
| Identity | Confirmation of the molecular structure. | Ensures the correct building block is being used. | Certificate of Analysis (e.g., via Mass Spectrometry, NMR) |
| Appearance | Physical form of the compound. | Typically a white to off-white powder. Deviations may indicate impurities. | Supplier Website, Visual Inspection |
| Solubility | The ability to dissolve in relevant solvents (e.g., DMF). | Poor solubility can lead to incomplete coupling reactions during synthesis. | Supplier Website, Internal Testing |
| Water Content | The amount of water present in the solid material. | High water content can affect the accuracy of weighing and may interfere with coupling reactions. | Certificate of Analysis |
Experimental Protocols for Supplier Evaluation
To objectively compare the performance of this compound from different suppliers, we recommend a two-stage experimental approach: purity analysis of the raw material and a functional test in a model solid-phase peptide synthesis (SPPS).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the verification of the chemical and optical purity of the this compound from each supplier.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound from each supplier.
-
Dissolve each sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.
-
-
Chromatographic Conditions for Chemical Purity:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Chromatographic Conditions for Optical Purity:
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.[8]
-
Mobile Phase: A mixture of hexane/isopropanol or an appropriate reversed-phase mobile phase as recommended by the column manufacturer.
-
Flow Rate: As recommended for the specific chiral column.
-
Detection: UV absorbance at 265 nm.
-
Analysis: The goal is to achieve baseline separation of the L- and D-enantiomers to accurately quantify the enantiomeric excess.
-
Data Analysis:
-
For chemical purity, integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
For optical purity, calculate the enantiomeric excess (% ee) using the formula: [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
Performance Evaluation in a Test Peptide Synthesis
Synthesizing a short, model peptide is the ultimate test of the reagent's performance. This protocol uses a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.[9]
Model Peptide Sequence: Ac-Ala-Lys(N3)-Gly-NH2
This sequence is simple, allowing for straightforward analysis by HPLC and mass spectrometry.
Methodology:
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[9]
-
-
Fmoc-Glycine Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH using a suitable coupling agent like HBTU/HATU in the presence of a base such as DIPEA.[10] Allow the reaction to proceed for 2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.[11]
-
-
Fmoc-Lys(N3)-OH Coupling:
-
Deprotect the Fmoc group from the glycine residue with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the this compound from the supplier being tested, using the same coupling conditions as in the previous step.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[11]
-
-
Fmoc-Alanine Coupling and Acetylation:
-
Repeat the deprotection and coupling steps for Fmoc-Ala-OH.
-
After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high percentage of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The azide group is stable to TFA.[2]
-
After 2-3 hours, precipitate the crude peptide in cold diethyl ether.
-
-
Analysis of Crude Peptide:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Analyze the sample by reversed-phase HPLC using a similar gradient as described for purity analysis.
-
Confirm the identity of the desired peptide product by mass spectrometry, checking for the correct molecular weight.
-
Data Analysis:
-
Compare the HPLC chromatograms of the crude peptides synthesized with the this compound from each supplier.
-
A higher percentage area of the main product peak and fewer impurity peaks indicate better performance of the amino acid derivative.
-
Quantify the yield of the desired peptide.
Mandatory Visualization
The following diagrams illustrate the key workflows for evaluating and comparing suppliers of this compound.
Caption: Workflow for evaluating this compound suppliers.
Caption: General cycle of Fmoc Solid-Phase Peptide Synthesis.
References
- 1. N3-Lys(Fmoc)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Lys(N3)-OH [anaspec.com]
- 6. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. phenomenex.com [phenomenex.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
The Impact of N3-L-Lys(Fmoc)-OH on Peptide Structure and Function: A Comparative Guide
The incorporation of non-canonical amino acids is a powerful strategy in peptide-based drug discovery to enhance therapeutic properties. Among these, N3-L-Lys(Fmoc)-OH, an azido-functionalized lysine derivative, has emerged as a critical building block. Its primary utility lies in the introduction of an azide group, a versatile chemical handle for "click chemistry," which allows for the precise attachment of molecules such as imaging agents, drug payloads, or polyethylene glycol (PEG) to peptides.[1][2] This guide provides a comparative analysis of how incorporating N3-L-Lysine affects a peptide's structure, function, and stability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural Implications of N3-L-Lysine Incorporation
The substitution of a native L-lysine with N3-L-lysine can introduce subtle yet significant changes to a peptide's secondary structure. The azide moiety is relatively small and is not expected to cause large steric disruptions. However, the replacement of the primary amine on the lysine side chain with the azido group eliminates a positive charge at physiological pH. This can impact electrostatic interactions within the peptide and with its environment, potentially influencing its conformation and solubility.[3]
Comparative Analysis of Secondary Structure
Circular Dichroism (CD) spectroscopy is a key technique to assess the impact of N3-L-lysine incorporation on peptide secondary structure, such as α-helicity. While specific comparative data for an azido-lysine-containing peptide versus its native counterpart is not abundant in publicly available literature, studies on other lysine modifications provide valuable insights. For instance, the substitution of L-lysine with D-lysine, another modification that alters the local stereochemistry, has been shown to impact the helicity of antimicrobial peptides.[4] It is plausible that the change in the side chain's chemical nature from a primary amine to an azide could similarly influence the conformational preferences of the peptide backbone.
Table 1: Illustrative Comparison of Secondary Structure Content
| Peptide Variant | Modification | Predominant Secondary Structure | % Helicity (Illustrative) |
| Native Peptide | L-Lysine | α-helix | 45% |
| Modified Peptide | N3-L-Lysine | α-helix | 40% |
| Alternative Peptide | D-Lysine | α-helix | 38%[4] |
Functional Consequences of N3-L-Lysine Incorporation
The functional impact of substituting L-lysine with N3-L-lysine is highly dependent on the specific role of the lysine residue in the peptide's biological activity. If the lysine's primary amine is crucial for receptor interaction or enzymatic activity, its replacement with an azide group could lead to a decrease in potency. Conversely, if the lysine side chain is not directly involved in binding, the modification may have a negligible effect on function.
Receptor Binding Affinity
Receptor binding assays are essential for quantifying the functional consequences of this modification. A common method is a competitive binding assay, where the modified and unmodified peptides compete with a radiolabeled ligand for binding to the target receptor. The half-maximal inhibitory concentration (IC50) is then determined.
Table 2: Illustrative Comparison of Receptor Binding Affinity
| Peptide Variant | Modification | Target Receptor | IC50 (nM) (Illustrative) |
| Native Peptide | L-Lysine | GPCR-X | 10 |
| Modified Peptide | N3-L-Lysine | GPCR-X | 15 |
| Control Peptide | Scrambled Sequence | GPCR-X | >1000 |
Note: The IC50 values are hypothetical to illustrate a potential outcome where the modification leads to a slight decrease in binding affinity.
Stability Profile of N3-L-Lysine Containing Peptides
A significant driver for incorporating unnatural amino acids is to enhance the metabolic stability of peptides. Peptides are often susceptible to rapid degradation by proteases in serum, limiting their therapeutic potential.
Proteolytic Stability
The replacement of L-lysine with N3-L-lysine can confer resistance to enzymatic degradation. Proteases often exhibit high specificity for their substrates, and the modification at the lysine side chain can hinder recognition and cleavage by enzymes like trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues. Studies on peptides where L-lysine was replaced by D-lysine have demonstrated a significant increase in serum stability.[5][6] A similar trend is expected for N3-L-lysine containing peptides.
Table 3: Comparative Proteolytic Stability in Human Serum
| Peptide Variant | Modification | Half-life in 50% Human Serum (min) |
| Native Peptide | L-Lysine | 30 |
| Modified Peptide | N3-L-Lysine | >120 (Expected) |
| HPA3NT3-A2 | L-Lysine residues | < 10[5] |
| HPA3NT3-A2D | D-Lysine residues | > 120[5] |
Note: The half-life for the N3-L-Lysine peptide is an expected outcome based on the principles of protease resistance and data from D-lysine modified peptides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols.
Peptide Synthesis with this compound
Standard Fmoc-based solid-phase peptide synthesis (SPPS) is used to incorporate this compound. The azide group is stable to the standard acidic and basic conditions of SPPS.[2]
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including this compound) with a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the deprotected resin.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare peptide solutions of known concentration (e.g., 0.1 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Calibrate the CD spectrometer and set the parameters (e.g., wavelength range 190-260 nm, bandwidth, scan speed).
-
Blank Measurement: Record the spectrum of the buffer alone in a quartz cuvette.
-
Sample Measurement: Record the spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum and convert the raw data (ellipticity) to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements using deconvolution software.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of the peptides to their target receptor.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a radiolabeled ligand of known affinity for the receptor, and solutions of the native and modified peptides at various concentrations. Prepare cell membranes or purified receptors expressing the target.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the competitor peptides (native or modified).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serum Stability Assay
This assay measures the resistance of peptides to degradation by proteases in serum.
Protocol:
-
Peptide Incubation: Incubate a known concentration of the peptide with human serum (e.g., 50% in buffer) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).
-
Protein Precipitation: Precipitate the serum proteins by centrifugation.
-
Analysis: Analyze the supernatant, containing the remaining intact peptide, by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t1/2) of the peptide.[5]
Visualizations
Experimental Workflow for Peptide Comparison
Caption: Workflow for comparing native and N3-L-Lysine modified peptides.
Signaling Pathway Inhibition (Illustrative)
Caption: Inhibition of a generic signaling pathway by native and modified peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of helicity of α-helical antimicrobial peptides to improve specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature comparing different bioorthogonal labeling techniques using N3-L-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals seeking to track newly synthesized proteins, the metabolic incorporation of the non-canonical amino acid N3-L-Lys(Fmoc)-OH offers a powerful tool. This azido-lysine analog integrates into proteins via the cell's own translational machinery, introducing a bioorthogonal azide handle. This handle serves as a versatile target for a variety of highly specific chemical ligation reactions, enabling the visualization and identification of proteins synthesized within a specific timeframe. This guide provides a comparative overview of the three principal bioorthogonal reactions used for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
The choice between these techniques is critical and depends on the experimental context, particularly whether the labeling will occur in live cells or in cell lysates. Key factors to consider include reaction speed, potential cytotoxicity of reagents, and the chemical nature of the detection probe.
At a Glance: Performance Comparison of Bioorthogonal Reactions
The following table summarizes the key quantitative and qualitative parameters for the three major bioorthogonal chemistries compatible with azide-labeled proteins. This data is essential for selecting the optimal technique based on experimental needs such as live-cell compatibility, desired reaction speed, and labeling efficiency.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Principle | [3+2] Cycloaddition between a terminal alkyne and an azide, catalyzed by Copper(I). | [3+2] Cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. | Formation of an aza-ylide intermediate between a phosphine and an azide, which rearranges to form a stable amide bond. |
| Live Cell Compatibility | No (due to copper catalyst toxicity)[1]. | Yes (copper-free)[1]. | Yes (metal-free)[1]. |
| Typical Reactants | Azide + Terminal Alkyne Probe | Azide + Cyclooctyne Probe (e.g., DBCO) | Azide + Phosphine Probe |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ (Fastest, but dependent on ligand/conditions) | ~0.3 - 1.2 M⁻¹s⁻¹ (with DBCO)[2][3] | ~7.7 x 10⁻³ M⁻¹s⁻¹ (traceless variant)[4] |
| Key Advantages | Extremely fast and efficient, high yields, wide availability of reagents.[1] | Excellent biocompatibility, highly specific, no catalyst required.[5] | Highly biocompatible, can be very rapid with engineered phosphines, traceless versions leave no residual atoms.[6] |
| Key Limitations | Copper toxicity precludes live-cell applications.[1] Can cause nonspecific labeling of cysteine-containing proteins in lysates.[7] | Bulky cyclooctyne probes can have steric hindrance or solubility issues. Generally slower than CuAAC.[8] | Phosphine reagents are susceptible to air oxidation, which can lead to background signal.[9] Kinetics can be slower than cycloadditions. |
| Primary Application | Labeling in fixed cells or cell lysates for proteomics and imaging.[7] | Live-cell imaging, in vivo labeling, and surface labeling.[1] | Live-cell imaging and labeling where minimal perturbation is critical.[1] |
Visualizing the Workflow and Decision Process
To effectively implement these techniques, it is crucial to understand the overall experimental sequence and the logical steps involved in choosing the most appropriate reaction.
References
- 1. pnas.org [pnas.org]
- 2. Quantitation of newly synthesized proteins by pulse labeling with azidohomoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Newly Synthesized Proteins by Pulse Labeling with Azidohomoalanine | Springer Nature Experiments [experiments.springernature.com]
- 5. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 6. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N3-L-Lys(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of N3-L-Lys(Fmoc)-OH and associated waste streams generated during its use in research and drug development. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The primary hazardous feature of this compound is its azide functional group, which requires specific chemical neutralization prior to disposal.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. While some sources may indicate no known OSHA hazards, it is prudent to treat this compound as potentially harmful if inhaled, swallowed, or absorbed through the skin.[1] The azide group imparts potential explosive properties, especially when in contact with heavy metals, heat, or friction.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal of Unused or Expired this compound
Unused or expired solid this compound must be treated as hazardous chemical waste. The recommended procedure involves the chemical reduction of the energetic azide group to a more stable amine. The Staudinger reaction is a mild and effective method for this transformation.[2][3]
Experimental Protocol: Staudinger Reduction of this compound
This protocol outlines the conversion of the azide to an amine, rendering the compound significantly less hazardous for final disposal.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or argon gas supply (optional, for inert atmosphere)
Procedure:
-
Dissolution: In a chemical fume hood, dissolve the this compound in a minimal amount of anhydrous THF in a round-bottom flask. A typical concentration would be in the range of 0.1-0.5 M.
-
Addition of Phosphine: To the stirred solution, add 1.1 to 1.5 molar equivalents of triphenylphosphine (PPh3). The addition should be done portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide and the formation of the intermediate iminophosphorane. The reaction is typically complete within 2-4 hours. A key indicator of the initial reaction is the evolution of nitrogen gas.[2]
-
Hydrolysis: Once the formation of the iminophosphorane is complete, add an excess of water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.
-
Waste Collection: The resulting solution, containing the aminated product and triphenylphosphine oxide, should be collected in a clearly labeled hazardous waste container for organic waste.
Table 1: Quantitative Data for Staudinger Reduction
| Parameter | Value | Notes |
| Molar Equivalents of PPh3 | 1.1 - 1.5 | An excess of phosphine ensures complete reduction of the azide. |
| Solvent | Anhydrous THF | Other aprotic solvents like dioxane or acetonitrile can also be used. |
| Reaction Temperature | Room Temperature | The reaction is typically exothermic due to nitrogen evolution; for larger scales, initial cooling may be prudent. |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |
Disposal of Associated Waste Streams
The various waste streams generated during the use of this compound in peptide synthesis must be handled as hazardous waste. Do not dispose of any of the following down the drain.
Contaminated Solid Waste
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.
Procedure:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.
-
The label must indicate "Hazardous Waste" and specify "Azide-contaminated solid waste."
-
Store in a designated hazardous waste accumulation area, segregated from incompatible materials, especially acids.
Liquid Waste from Fmoc Deprotection
The deprotection of the Fmoc group is typically achieved using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This waste stream is basic and contains hazardous organic solvents.
Procedure:
-
Collect the piperidine/DMF waste in a dedicated, sealed, and chemically compatible container.
-
Label the container "Hazardous Waste: Piperidine/DMF."
-
Store in a designated hazardous waste area, away from acidic waste streams.
Liquid Waste from Peptide Cleavage (TFA Cocktails)
Trifluoroacetic acid (TFA) is commonly used to cleave the synthesized peptide from the solid support. This results in a highly corrosive and hazardous acidic waste stream.
Procedure:
-
Collect the TFA cleavage cocktail waste in a dedicated, sealed, and corrosion-resistant container (e.g., glass or Teflon-coated).
-
Label the container "Hazardous Waste: Trifluoroacetic Acid."
-
Ensure this waste stream is segregated from basic waste, such as the piperidine/DMF solution, to prevent violent neutralization reactions.
Table 2: Summary of Waste Streams and Disposal Actions
| Waste Stream | Hazard Classification | Disposal Procedure |
| Unused/Expired this compound | Organic Azide, Potentially Explosive | Chemical reduction via Staudinger reaction, then dispose of as hazardous organic waste. |
| Contaminated Solid Waste | Azide Contaminated | Collect in a labeled, sealed container for hazardous waste pickup. |
| Piperidine/DMF Solution | Basic, Flammable, Toxic | Collect in a labeled, sealed container for hazardous solvent waste. |
| TFA Cleavage Cocktail | Corrosive, Acidic | Collect in a labeled, sealed, corrosion-resistant container for hazardous acid waste. |
| Triphenylphosphine Oxide | Harmful if swallowed, Harmful to aquatic life | Dispose of as hazardous organic waste.[1][4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound and associated waste streams.
Final Disposal Logistics
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service. Ensure that all containers are properly labeled, sealed, and stored in a designated and secure waste accumulation area pending pickup. Never mix incompatible waste streams.
References
Essential Safety and Operational Guide for Handling N3-L-Lys(Fmoc)-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N3-L-Lys(Fmoc)-OH. The following procedures are based on established best practices for managing azido compounds and Fmoc-protected amino acids, ensuring a safe and efficient laboratory workflow. A thorough risk assessment should be conducted prior to commencing any work with this chemical.
I. Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers classify this compound as non-hazardous under GHS, the presence of the azido functional group necessitates stringent safety precautions.[1] Azido compounds are potentially explosive and can form shock-sensitive metal azides.[2][3] The compound may also be harmful if inhaled, swallowed, or absorbed through the skin.[4] Therefore, a comprehensive PPE protocol is mandatory.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner layer, chemical-resistant outer layer (e.g., butyl rubber). | Protects against skin absorption and chemical splashes. Double-gloving provides an extra layer of safety. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects eyes from chemical splashes and potential projectiles. |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron is recommended for procedures with a higher risk of splashing.[2] | Protects against skin contact and potential ignition sources. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] | Minimizes the risk of inhaling the powdered compound or any volatile byproducts. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4] Recommended storage temperatures are typically between 2°C - 8°C or at -20°C.[5][6]
-
Keep the container tightly closed.
2. Weighing and Handling:
-
All handling of the solid compound must be performed within a certified chemical fume hood.[2][3]
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[2][3]
-
Avoid creating dust. If dust is generated, ensure the fume hood provides adequate containment.
3. In Solution:
-
This compound is commonly used in solid-phase peptide synthesis (SPPS), often dissolved in solvents like dimethylformamide (DMF) or dichloromethane (DCM).[7][8][9]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
The azido group is generally stable to the piperidine and trifluoroacetic acid (TFA) used in standard Fmoc SPPS protocols.[6]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and safety incidents.
-
Solid Waste: All contaminated solid waste, including gloves, weighing boats, and paper towels, must be collected in a designated, properly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and solvent washes should be collected in a separate, labeled hazardous waste container for organic waste. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][3]
-
Deactivation: For dilute solutions, a chemical deactivation procedure may be considered by trained personnel in a controlled environment.[2] This typically involves reaction with a reducing agent, but specific protocols must be followed carefully.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Fmoc-Lys(N3)-OH [carbolution.de]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chempep.com [chempep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
